Sulfametrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYMGQQVNAMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865655 | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-92-5 | |
| Record name | Sulfametrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfametrole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfametrole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sulfametrole on Bacterial Folate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Folate (Vitamin B9) is an essential precursor for the synthesis of nucleotides and certain amino acids, making the folate biosynthetic pathway a critical process for bacterial proliferation. Unlike their mammalian hosts, who obtain folate from their diet, bacteria must synthesize it de novo. This metabolic distinction provides a selective target for antimicrobial agents. Sulfametrole, a member of the sulfonamide class of antibiotics, effectively exploits this vulnerability. This guide delineates the precise mechanism by which this compound disrupts bacterial folate synthesis, provides quantitative data on its inhibitory action, details relevant experimental protocols for its study, and illustrates the key pathways and processes involved.
The Bacterial Folate Synthesis Pathway
Bacteria synthesize 7,8-dihydrofolate (DHF), a precursor to the biologically active tetrahydrofolate (THF), from guanosine triphosphate (GTP), para-aminobenzoic acid (pABA), and glutamate.[1] The pathway involves several key enzymatic steps. A pivotal enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with pABA to form 7,8-dihydropteroate.[2][3][4] This intermediate is then glutamated by dihydrofolate synthase (DHFS) to yield DHF. Subsequently, dihydrofolate reductase (DHFR) reduces DHF to THF, the active coenzyme required for one-carbon transfer reactions in the synthesis of purines, thymidine, and methionine.[5][6]
Caption: Bacterial de novo folate synthesis pathway.
Core Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the dihydropteroate synthase (DHPS) enzyme.[7][8] Its chemical structure closely mimics that of the natural substrate, pABA.[7] This structural analogy allows this compound to bind to the pABA-binding site on the DHPS enzyme, forming a non-functional enzyme-inhibitor complex.[7][8]
By competitively occupying the active site, this compound prevents the condensation of pABA with DHPPP, thereby halting the synthesis of 7,8-dihydropteroate.[7][9] This blockade of a crucial step in the folate pathway leads to a depletion of the downstream products, DHF and THF. The resulting inability to synthesize essential nucleotides and amino acids inhibits bacterial DNA replication and protein synthesis, ultimately arresting cell growth and division.[7] This mechanism is selective for bacteria because mammalian cells lack the DHPS enzyme and instead acquire folate through dietary intake.[4]
Caption: Competitive inhibition of DHPS by this compound.
Quantitative Analysis of DHPS Inhibition
While specific kinetic data for this compound is not widely published, extensive studies have been conducted on the closely related and structurally similar sulfonamide, sulfamethoxazole (SMX). The data presented below for SMX against wild-type Staphylococcus aureus DHPS serves as a representative example of the inhibitory potency of this drug class. The inhibition constant (Ki) indicates the concentration required to produce half-maximum inhibition, providing a measure of the drug's binding affinity for the enzyme.
| Compound | Enzyme Source | Parameter | Value | Reference |
| Sulfamethoxazole (SMX) | S. aureus (Wild-Type) | KM (for SMX) | 1.1 ± 0.1 µM | [1] |
| Sulfamethoxazole (SMX) | S. aureus (Wild-Type) | Ki | 0.5 ± 0.1 µM | [1] |
| Sulfadiazine | P. carinii (Recombinant) | IC50 | 0.19 µM | [2] |
Table 1: Kinetic parameters for representative sulfonamides against Dihydropteroate Synthase (DHPS). KM is the Michaelis constant, Ki is the inhibition constant, and IC50 is the half-maximal inhibitory concentration.
Experimental Protocols: DHPS Inhibition Assay
The activity of DHPS and its inhibition by compounds like this compound can be quantified using a coupled spectrophotometric assay. This method monitors the oxidation of NADPH, which is stoichiometrically linked to the formation of the DHPS product.[7]
Objective: To determine the inhibitory potential (e.g., Ki or IC50) of this compound against DHPS.
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme (coupling enzyme)
-
Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Cofactor: NADPH
-
Inhibitor: this compound (dissolved in a suitable solvent like DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 5 mM MgCl₂)
-
UV/Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of pABA, DHPPP, NADPH, and this compound at known concentrations.
-
Prepare working solutions of DHPS and DHFR in assay buffer. The concentration of DHFR should be in excess to ensure it is not rate-limiting.
-
-
Assay Setup:
-
To each well of a microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor (this compound) to the test wells. Include a control well with no inhibitor (vehicle only).
-
Add a fixed, non-saturating concentration of pABA.
-
Add the coupling enzyme (DHFR) and the cofactor (NADPH).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed concentration of the substrate DHPPP to all wells.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C). Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For Ki determination, repeat the experiment at several different concentrations of the substrate (pABA) and perform a Lineweaver-Burk or Dixon plot analysis.
-
Caption: Workflow for a DHPS spectrophotometric inhibition assay.
Conclusion
This compound operates through a well-defined mechanism of competitive inhibition against dihydropteroate synthase, a critical enzyme in the bacterial folate synthesis pathway. By acting as a structural mimic of the natural substrate pABA, it effectively blocks the production of essential folate precursors, leading to a bacteriostatic effect. This targeted action, specific to a pathway absent in humans, underscores its therapeutic value. The methodologies and quantitative data presented provide a framework for further research into sulfonamide antibiotics and the development of novel inhibitors to combat evolving bacterial resistance.
References
- 1. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 2. Sulfadiazine | CAS 68-35-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Sulfametrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfametrole is a sulfonamide antibiotic characterized by its broad-spectrum bacteriostatic activity. It is a synthetic antimicrobial agent that has been effectively utilized in clinical practice, often in combination with trimethoprim, to target a variety of bacterial infections. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and clinical applications.
Chemical Structure
This compound, with the IUPAC name 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide, is a member of the thiadiazole class of compounds.[1] Its chemical structure consists of a p-aminobenzenesulfonamide moiety linked to a 4-methoxy-1,2,5-thiadiazole ring.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide[1][2] |
| CAS Number | 32909-92-5[3] |
| Molecular Formula | C₉H₁₀N₄O₃S₂[3] |
| Molecular Weight | 286.33 g/mol [3] |
| SMILES | COC1=NSN=C1NS(=O)(=O)C2=CC=C(N)C=C1[2] |
| InChI Key | IZOYMGQQVNAMHS-UHFFFAOYSA-N[4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (acidic) | 5.51 | Chemaxon |
| pKa (basic) | 1.90 | Chemaxon |
| Water Solubility | 0.757 mg/mL | ALOGPS |
| logP | 1.04 | ALOGPS |
| Polar Surface Area | 107.2 Ų | Chemaxon |
| Hydrogen Bond Donors | 2 | Chemaxon |
| Hydrogen Bond Acceptors | 6 | Chemaxon |
| Rotatable Bonds | 3 | Chemaxon |
Pharmacodynamics: Mechanism of Action
This compound exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[5] As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase (DHPS).[5] This inhibition blocks the conversion of PABA to dihydrofolic acid, a crucial step in the folate biosynthetic pathway.
This targeted disruption of a vital metabolic pathway in susceptible bacteria leads to the cessation of growth and replication.
Synergistic Action with Trimethoprim
In clinical practice, this compound is frequently co-administered with trimethoprim. This combination results in a synergistic antibacterial effect due to the sequential blockade of the same metabolic pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in folic acid synthesis, the conversion of dihydrofolic acid to tetrahydrofolic acid.[6] The dual inhibition significantly enhances the antimicrobial activity and can be bactericidal.
Caption: Inhibition of bacterial folate synthesis pathway by this compound and Trimethoprim.
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its therapeutic efficacy and safety profile.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | Readily absorbed after oral administration |
| Protein Binding | Approximately 78-80% |
| Metabolism | Primarily hepatic, to N4-acetylthis compound |
| Elimination Half-life | 9-12 hours |
| Excretion | Mainly renal, influenced by urinary pH |
Experimental Protocols for ADME Studies
5.1.1. Quantification of this compound in Plasma via HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is used for the therapeutic drug monitoring of this compound in human plasma.[2]
-
Sample Preparation: Protein precipitation is performed on plasma samples.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 254 nm).
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.
5.1.2. In Vitro Permeability Assessment using Caco-2 Cells
The Caco-2 cell permeability assay is a standard in vitro model to predict the intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
Transport Study: The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of this compound in the samples is determined by a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.
5.1.3. In Vitro Metabolism using Human Liver Microsomes
This assay is used to assess the metabolic stability of a compound.
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH.
-
Sample Analysis: At different time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.
-
Metabolite Identification: The formation of metabolites, such as N4-acetylthis compound, can also be monitored.
Caption: General experimental workflow for assessing the ADME properties of a drug candidate.
Clinical Applications and Safety Profile
The combination of this compound and trimethoprim is clinically effective in treating a range of bacterial infections.
Key Indications
-
Urinary Tract Infections (UTIs): Effective against common uropathogens.[3]
-
Respiratory Tract Infections: Used in the management of bronchitis and other respiratory infections.[4]
-
Pneumocystis jirovecii Pneumonia (PJP): A crucial agent for both treatment and prophylaxis, particularly in immunocompromised individuals.[7]
-
Other Infections: Also indicated for shigellosis and traveler's diarrhea.[1]
Safety and Adverse Effects
The safety profile of this compound is consistent with that of other sulfonamides.
-
Common Side Effects: Nausea, vomiting, loss of appetite, and skin rashes are the most frequently reported adverse effects.[1][8]
-
Serious Adverse Reactions: Although rare, severe and potentially life-threatening reactions can occur, including:
-
Contraindications: this compound is contraindicated in patients with a known hypersensitivity to sulfonamides or trimethoprim, severe renal or hepatic impairment, and in infants less than two months of age.[5]
Synthesis
While a detailed, step-by-step experimental protocol for the industrial synthesis of this compound is not publicly available, the general synthesis of benzenesulfonamide derivatives involves the reaction of a substituted aniline with a sulfonyl chloride. For this compound, this would conceptually involve the reaction of 4-aminobenzenesulfonyl chloride with 3-amino-4-methoxy-1,2,5-thiadiazole. The synthesis of various substituted benzenesulfonamides has been described in the literature, providing a basis for a potential synthetic route.[10]
Conclusion
This compound remains a clinically relevant sulfonamide antibiotic, particularly in its combination formulation with trimethoprim. Its well-defined mechanism of action, targeting bacterial folate synthesis, provides a strong rationale for its use. A thorough understanding of its chemical structure, physicochemical properties, and ADME profile is essential for its optimal and safe use in clinical practice and for the development of future antimicrobial agents. Further research to delineate specific experimental details for its synthesis and to establish an experimentally confirmed melting point would be beneficial for the scientific community.
References
- 1. drugs.com [drugs.com]
- 2. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Urinary tract infections: the efficacy of trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Levels of this compound-trimethoprim in blood and lung-tissue during treatment of respiratory tract infection (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Trimethoprim/sulfametrole: evaluation of the available clinical and pharmacokinetic/pharmacodynamic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. drugs.com [drugs.com]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of Sulfametrole in Aqueous Environments: An In-depth Technical Guide
A notable scarcity of specific research on the environmental fate of sulfametrole necessitates a broader examination of closely related sulfonamides to infer potential degradation pathways. This technical guide addresses the degradation of sulfonamides in aqueous environments, with a comprehensive focus on sulfamethoxazole (SMX) as a representative compound due to the extensive availability of research data. While the fundamental degradation mechanisms—photolysis, hydrolysis, and biodegradation—are expected to be similar for this compound due to its structural analogy to SMX, it is crucial to recognize that specific transformation products and reaction kinetics will likely differ.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding of sulfonamide degradation, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Degradation Pathways of Sulfonamides (Exemplified by Sulfamethoxazole)
Sulfonamides in aquatic systems are subject to several degradation processes, broadly categorized as abiotic and biotic. Abiotic degradation primarily includes photolysis and hydrolysis, while biotic degradation involves microbial metabolism. Advanced Oxidation Processes (AOPs) are also a significant area of research for the removal of these compounds from water.
Photodegradation
Photodegradation, or photolysis, is a major pathway for the transformation of sulfonamides in sunlit surface waters. This process can occur through direct absorption of light or be mediated by other substances in the water (indirect photolysis), such as hydroxyl radicals.
Key transformation reactions in the photodegradation of SMX include:
-
Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, leading to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.
-
Photoisomerization: The isoxazole ring can undergo rearrangement, forming an SMX isomer.
-
Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common reaction.
-
Nitration: In the presence of nitrate, nitro-derivatives like 4-nitro-sulfamethoxazole can be formed.
Some of the major phototransformation products of sulfamethoxazole are presented in the table below.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many sulfonamides, hydrolysis is a slower degradation process compared to photolysis under typical environmental pH and temperature conditions. However, it can become more significant under specific pH conditions (acidic or alkaline) and at elevated temperatures. Studies on sulfamethoxazole have shown that its hydrolysis rate increases in both acidic and alkaline environments. The primary hydrolysis pathway often involves the cleavage of the S-N bond.
Biodegradation
Microbial activity plays a significant role in the degradation of sulfonamides, particularly in environments rich in microorganisms like wastewater treatment plants and sediments. Various bacterial strains have been identified that can utilize sulfonamides as a source of carbon or nitrogen.
Common biodegradation pathways for sulfamethoxazole include:
-
N-acetylation: A common metabolic pathway where an acetyl group is added to the N4-amino group.
-
Hydroxylation: Microbial enzymes can hydroxylate the aromatic ring or the isoxazole ring.
-
Cleavage of the S-N bond: Similar to abiotic pathways, microorganisms can cleave the sulfonamide bond.
The efficiency of biodegradation can be influenced by factors such as the microbial community composition, temperature, pH, and the presence of other organic matter.
Quantitative Data on Sulfamethoxazole Degradation
The following tables summarize quantitative data from various studies on the degradation of sulfamethoxazole under different conditions.
Table 1: Photodegradation of Sulfamethoxazole
| Condition | Half-life (t½) | Key Transformation Products | Reference |
| Simulated Sunlight (Distilled Water) | Varies (hours to days) | 3-amino-5-methylisoxazole, Sulfanilic acid, SMX isomer | [1] |
| UV/H₂O₂ | Minutes | Hydroxylated SMX | [2] |
| Solar Photo-Fenton (Distilled Water) | < 30 minutes | Mineralization to CO₂, H₂O, SO₄²⁻, NO₃⁻ | [3] |
Table 2: Biodegradation of Sulfamethoxazole
| System | Removal Efficiency | Key Transformation Products/Metabolites | Reference |
| Activated Sludge | Variable (often low) | N-acetyl-SMX | [4] |
| Sphingobacterium mizutaii LLE5 | 93.87% of 50 mg/L in 7 days | Sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, Aniline | |
| Water/Sediment System | DT50 of 39.7 d for 3-amino-5-methylisoxazole | Back-transformation from 4-nitro-sulfamethoxazole | [3] |
Experimental Protocols
This section details common methodologies used in the study of sulfonamide degradation.
Photodegradation Experiments
A typical photolysis experiment involves the following steps:
-
Solution Preparation: A stock solution of the target sulfonamide (e.g., sulfamethoxazole) is prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in the aqueous matrix to be tested (e.g., ultrapure water, surface water).
-
Irradiation: The solution is placed in a photoreactor equipped with a light source that simulates solar radiation (e.g., xenon lamp) or a specific UV wavelength. The temperature is typically controlled.
-
Sampling: Aliquots of the solution are collected at specific time intervals.
-
Sample Analysis: The concentration of the parent compound and its transformation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1]
Biodegradation Experiments
Biodegradation studies are often conducted using batch reactors:
-
Inoculum Preparation: The microbial source, such as activated sludge from a wastewater treatment plant or a pure bacterial culture, is prepared.[4]
-
Experimental Setup: The sulfonamide is added to a mineral salt medium inoculated with the microbial culture. Control experiments (e.g., sterile controls) are run in parallel.
-
Incubation: The reactors are incubated under controlled conditions (e.g., temperature, shaking speed, aerobic/anaerobic).
-
Sampling and Analysis: Samples are taken periodically, filtered, and analyzed by HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of metabolites.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key degradation pathways for sulfamethoxazole and a typical experimental workflow.
// Nodes SMX [label="this compound/Sulfamethoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo [label="Photodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; Hydro [label="Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Bio [label="Biodegradation", fillcolor="#FBBC05", fontcolor="#202124"]; AOP [label="Advanced Oxidation\nProcesses", fillcolor="#FBBC05", fontcolor="#202124"];
TP1 [label="Sulfanilic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP2 [label="3-amino-5-methylisoxazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP3 [label="Hydroxylated Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP4 [label="N-acetylated Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mineral [label="Mineralization\n(CO₂, H₂O, Inorganic Ions)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SMX -> Photo; SMX -> Hydro; SMX -> Bio; SMX -> AOP;
Photo -> TP1; Photo -> TP2; Photo -> TP3;
Hydro -> TP1; Hydro -> TP2;
Bio -> TP4; Bio -> TP3; Bio -> TP1; Bio -> TP2;
AOP -> Mineral; TP1 -> Mineral; TP2 -> Mineral; TP3 -> Mineral; TP4 -> Mineral; } .dot Caption: General degradation pathways for sulfonamides in aqueous environments.
// Nodes start [label="Start: Define Degradation\nCondition (e.g., Photolysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Aqueous Solution\nof Sulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp [label="Expose to Degradation\nCondition (e.g., Light, Microbes)", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="Collect Samples at\nTime Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Samples using\nHPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Identify Transformation Products\nand Determine Kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Elucidate\nDegradation Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep; prep -> exp; exp -> sample; sample -> analysis; analysis -> data; data -> end; } .dot Caption: A typical experimental workflow for studying sulfonamide degradation.
Conclusion and Future Research
While the degradation of sulfamethoxazole in aqueous environments has been extensively studied, there is a clear and significant knowledge gap concerning the specific degradation pathways and transformation products of this compound. The information presented in this guide, based on SMX, provides a strong foundational understanding of how sulfonamides, in general, are transformed in the environment.
Future research should prioritize studies focused specifically on this compound to:
-
Identify its unique degradation products under various conditions.
-
Determine its degradation kinetics to assess its environmental persistence.
-
Evaluate the ecotoxicity of its transformation products.
Such data is essential for conducting accurate environmental risk assessments and developing effective water treatment strategies for this and other emerging pharmaceutical contaminants.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of Sulfametrole, a sulfonamide antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleotides (purines and thymidine) and ultimately, DNA and RNA synthesis.[1]
Bacteria must synthesize their own folic acid de novo, as they cannot utilize exogenous sources.[1] The DHPS enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. This compound, being structurally similar to the natural substrate PABA, competes for the active site of DHPS.[1][2] By binding to the enzyme, this compound prevents the formation of 7,8-dihydropteroate, thereby halting the folic acid synthesis pathway. This disruption of a critical metabolic pathway inhibits bacterial growth and proliferation.[1]
It is important to note that this mechanism of action is selective for bacterial cells, as mammalian cells do not possess the DHPS enzyme and instead obtain folic acid from their diet.
Synergistic Action with Trimethoprim
This compound is frequently used in combination with trimethoprim to enhance its antimicrobial efficacy. Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade of the same metabolic pathway leads to a synergistic antibacterial effect and can reduce the development of resistance.
Quantitative Data on this compound's Efficacy
Table 1: In Vitro Activity of this compound against Non-fermenters and Enterobacteriaceae
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Stenotrophomonas maltophilia (50) | 32 | 64 | 16->1024 |
| Burkholderia cepacia complex (50) | 32 | 128 | 4->1024 |
| Other non-fermenters (70) | 32 | 128 | 2->1024 |
| Carbapenemase-producing Enterobacteriaceae (20) | >1024 | >1024 | 128->1024 |
| ESBL-producing Enterobacteriaceae (20) | >1024 | >1024 | 64->1024 |
Data extracted from Livermore et al., 2014. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: In Vitro Activity of this compound/Trimethoprim (19:1 ratio) against Non-fermenters and Enterobacteriaceae
| Organism (No. of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Stenotrophomonas maltophilia (50) | 1 | 2 | ≤0.5-16 |
| Burkholderia cepacia complex (50) | 1 | 4 | ≤0.5->32 |
| Other non-fermenters (70) | 1 | 4 | ≤0.5-32 |
| Carbapenemase-producing Enterobacteriaceae (20) | >32 | >32 | 1->32 |
| ESBL-producing Enterobacteriaceae (20) | >32 | >32 | ≤0.5->32 |
Data extracted from Livermore et al., 2014. MIC values are expressed with respect to the trimethoprim component.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution (CLSI Method)
The Clinical and Laboratory Standards Institute (CLSI) agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a detailed protocol adapted for testing sulfonamides like this compound.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Agar Plates: a. Melt MHA and cool to 45-50°C in a water bath. b. Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent. c. Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations. Mix thoroughly but gently to avoid bubbles. d. Pour the agar into sterile petri dishes to a depth of 3-4 mm. e. Allow the agar to solidify at room temperature. f. Include a growth control plate containing no antimicrobial agent.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot upon inoculation.
-
Inoculation: a. Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. b. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibition of DHPS by monitoring the consumption of a substrate or the formation of a product. A common method is a coupled spectrophotometric assay.
Principle: The product of the DHPS reaction, dihydropteroate, is used as a substrate by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be monitored to determine DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme (as the coupling enzyme)
-
7,8-dihydropterin pyrophosphate (DHPP)
-
para-aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DHPP, PABA, NADPH, and an excess of DHFR.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition and Initiation of Reaction: Add a known amount of DHPS to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHPS activity. d. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizations of Key Pathways and Workflows
References
Methodological & Application
Application Notes and Protocols for Antibacterial Susceptibility Testing of Sulfametrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfametrole is a sulfonamide antibiotic that inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for microbial proliferation.[1][2] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[1][3] This bacteriostatic action makes it effective against a range of Gram-positive and Gram-negative bacteria. This document provides detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound.
Given the limited availability of specific, standardized susceptibility testing guidelines for this compound from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this protocol leverages the established methodologies for the structurally and mechanistically similar sulfonamide, sulfamethoxazole. Scientific literature suggests that the in vitro activity of this compound is comparable to that of sulfamethoxazole, making the use of sulfamethoxazole breakpoints a pragmatic and scientifically supported approach in the absence of specific criteria for this compound.
Mechanism of Action of this compound
This compound, like other sulfonamides, targets the bacterial folate biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing (AST), such as those outlined by CLSI and EUCAST, are recommended. The primary methods include broth microdilution, agar dilution, and disk diffusion.
General Recommendations
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the recommended media for testing most non-fastidious bacteria.[4] The concentration of thymidine in the medium should be low, as it can interfere with sulfonamide activity.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh (18-24 hour) agar plate in sterile saline or broth.
-
Incubation: Incubate plates or panels at 35 ± 2°C in ambient air for 16-20 hours for most bacteria.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution:
Caption: Workflow for the Broth Microdilution Method.
Agar Dilution Method
Similar to broth microdilution, this method also determines the MIC.
Procedure:
-
Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound.
-
Spot-inoculate the standardized bacterial suspension onto the surface of each plate.
-
Include a growth control plate without any antibiotic.
-
Incubate the plates as described above.
-
The MIC is the lowest concentration of this compound that inhibits visible growth.
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).
Procedure:
-
Prepare a lawn of the test organism on a Mueller-Hinton agar plate by swabbing the entire surface with the standardized inoculum.
-
Aseptically apply a paper disk impregnated with a specific amount of this compound (or a sulfamethoxazole disk as a surrogate) to the surface of the agar.
-
Incubate the plate.
-
Measure the diameter of the zone of inhibition around the disk.
-
Interpret the results based on the zone diameter interpretive criteria for sulfamethoxazole.
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results.[5] Standard QC strains with known susceptibility profiles should be tested concurrently with clinical isolates.[5]
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Haemophilus influenzae ATCC® 49247™
Quality Control Ranges
As specific QC ranges for this compound are not established, the ranges for Trimethoprim-Sulfamethoxazole from CLSI and EUCAST guidelines should be used.
Table 1: CLSI Quality Control Ranges for Trimethoprim-Sulfamethoxazole (1.25/23.75 µg Disk)
| Quality Control Strain | Zone Diameter (mm) | MIC (µg/mL) |
| Escherichia coli ATCC® 25922™ | 23-29 | ≤0.5/9.5 |
| Staphylococcus aureus ATCC® 25923™ | 24-32 | ≤0.5/9.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | Not Applicable | >32/608 |
| Enterococcus faecalis ATCC® 29212™ | Not Applicable | >32/608 |
| Haemophilus influenzae ATCC® 49247™ | 17-25 | ≤0.03/0.57 - 0.25/4.75 |
Source: CLSI M100, 34th Ed., 2024[1][2]
Table 2: EUCAST Quality Control Ranges for Trimethoprim-Sulfamethoxazole
| Quality Control Strain | Zone Diameter (mm) (1.25/23.75 µg Disk) | MIC (mg/L) |
| Escherichia coli ATCC® 25922™ | 23-29 | 0.06 - 0.5 |
| Staphylococcus aureus ATCC® 25923™ | 22-28 | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0 | >64 |
| Enterococcus faecalis ATCC® 29212™ | 0 | >64 |
| Haemophilus influenzae ATCC® 49247™ | 14-22 | 0.03 - 0.25 |
Source: EUCAST Quality Control Tables v. 13.1, 2023 (Note: EUCAST MIC values are for trimethoprim)
Interpretation of Results
The interpretation of MIC values or zone diameters requires the use of clinical breakpoints. As breakpoints specific to this compound are not available, the breakpoints for sulfamethoxazole (typically in combination with trimethoprim) from CLSI and EUCAST are recommended for interpretation.
Logical Flow for Result Interpretation:
Caption: Logical workflow for interpreting susceptibility results.
Table 3: CLSI Breakpoints for Trimethoprim-Sulfamethoxazole (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤2/38 | - | ≥4/76 |
| Staphylococcus aureus | ≤2/38 | - | ≥4/76 |
| Stenotrophomonas maltophilia | ≤2/38 | - | ≥4/76 |
Source: CLSI M100, 34th Ed., 2024. Breakpoints are for the combination agent.[1][2]
Table 4: EUCAST Breakpoints for Trimethoprim-Sulfamethoxazole (mg/L)
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤2 | >4 |
| Staphylococcus aureus | ≤2 | >4 |
| Stenotrophomonas maltophilia | ≤4 | >4 |
Source: EUCAST Breakpoint Tables v. 14.0, 2024. Breakpoints are expressed as the trimethoprim concentration.[3]
Disclaimer
The protocols and interpretive criteria provided in this document are based on the best available scientific evidence in the absence of specific guidelines for this compound. It is the responsibility of the user to validate these methods for their specific applications and to stay informed of any updates from regulatory bodies such as CLSI and EUCAST.
References
Application Notes and Protocols for the Solid-Phase Extraction of Sulfametrole from Environmental Water Samples
Introduction
Sulfametrole is a sulfonamide antibiotic used in human and veterinary medicine.[1][2][3] Its presence in environmental water sources, arising from excretion and improper disposal, is a growing concern due to the potential for antibiotic resistance development and adverse ecological effects.[4] Accurate monitoring of this compound concentrations in water bodies is crucial for assessing environmental risk and ensuring water quality. Solid-phase extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of trace organic contaminants like this compound from complex aqueous matrices.[4][5] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from environmental water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄O₃S₂ | [6][7] |
| Molecular Weight | 286.33 g/mol | [2] |
| pKa | 4.70 | [2] |
| Solubility (at 25°C, pH 5.5) | 460 mg/L | [2] |
| Solubility (at 25°C, pH 7.0) | 1,700 mg/L | [2] |
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[8] In the context of extracting this compound from water, a water sample is passed through a solid sorbent material packed in a cartridge or disk.[9] this compound, being an organic molecule, adsorbs to the sorbent while the aqueous matrix passes through. Subsequently, the retained this compound is eluted from the sorbent using a small volume of an organic solvent. This process not only isolates the analyte of interest but also concentrates it, thereby increasing the sensitivity of subsequent analytical determination by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the solid-phase extraction of this compound from environmental water samples.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized and validated for specific water matrices.
1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for a broad range of sulfonamides.[11][12] Other sorbents like Mixed-Mode Cation Exchange (MCX) can also be effective.[13]
-
This compound analytical standard
-
Isotope-labeled internal standard (optional, for improved quantification)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Hydrochloric acid or formic acid (for pH adjustment)
-
0.45 µm filters (e.g., glass fiber or nylon)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials for analysis
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.[14]
-
For a 500 mL water sample, adjust the pH to a range of 4 to 7 using diluted hydrochloric acid or formic acid.[10][12]
-
(Optional but recommended) Spike the sample with an appropriate internal standard to a final concentration of approximately 40 ng/L.[10]
3. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the HLB cartridges on an SPE vacuum manifold.
-
Wash the cartridges with 6 mL of methanol.
-
Equilibrate the cartridges with 6 mL of LC-MS grade water. Do not allow the cartridge to dry out before sample loading.[12]
-
-
Sample Loading:
-
Load the prepared 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[10]
-
-
Cartridge Washing:
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the retained this compound from the cartridge with two aliquots of 4 mL of methanol containing 2% aqueous ammonia.[10] Collect the eluate.
-
4. Eluate Concentration and Reconstitution
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 1:1 methanol:water).[12]
-
Vortex the reconstituted sample and filter it through a 0.2 µm syringe filter into an autosampler vial for instrumental analysis.[12]
Logical Relationship of SPE Steps
Caption: Logical flow of the key stages in the solid-phase extraction and analysis of this compound.
Performance Data
The following table summarizes typical performance data for the analysis of sulfonamides in water using SPE followed by LC-MS/MS. Note that specific values for this compound may vary depending on the exact experimental conditions and the water matrix.
| Parameter | Typical Value Range | Water Matrix | Reference |
| Recovery | 70 - 96% | Pure Water | [10] |
| 79 - 118% | Pure, Tap, River, Seawater | [11] | |
| 80 - 90% | Surface Water | [10] | |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/L | Pure, Tap, River, Seawater | [11] |
| 0.2 - 0.4 ng/mL | Ultrapure Water | [15] | |
| Limit of Quantification (LOQ) | Several ppt (ng/L) level | Water | [10] |
| Linearity (r²) | > 0.998 | 0.5 - 100 µg/L | [10] |
| Relative Standard Deviation (RSD) | < 15% | Pure Water | [10] |
| < 20% | Surface Water | [10] |
Troubleshooting
-
Low Recovery:
-
Cause: Incomplete elution, breakthrough during sample loading, or inappropriate sample pH.
-
Solution: Ensure the elution solvent is strong enough (e.g., by adding a modifier like ammonium hydroxide). Check the sample loading flow rate; a slower rate can improve retention. Verify the sample pH is appropriate for the analyte and sorbent chemistry.
-
-
High Variability (Poor Reproducibility):
-
Cause: Inconsistent flow rates, incomplete drying of the sorbent before elution, or matrix effects.
-
Solution: Use a vacuum manifold with flow control. Ensure the cartridge is thoroughly dried after the washing step. The use of isotope-labeled internal standards is highly recommended to correct for matrix effects.[11]
-
-
Contamination:
-
Cause: Contaminated reagents, glassware, or carryover from the SPE manifold.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a method blank with each batch of samples to check for contamination.[16]
-
The described solid-phase extraction protocol provides a robust and reliable method for the extraction and pre-concentration of this compound from environmental water samples. The use of HLB cartridges offers good recoveries for a range of sulfonamides. When coupled with a sensitive analytical technique like LC-MS/MS, this method allows for the accurate quantification of this compound at environmentally relevant concentrations. Method validation, including the assessment of recovery, precision, and matrix effects, is essential for achieving high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. scielo.org.za [scielo.org.za]
- 5. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H10N4O3S2 | CID 64939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. hpst.cz [hpst.cz]
- 11. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Sulfametrole in Wastewater by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of sulfametrole in wastewater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are based on established methods for sulfonamide analysis and provide a robust framework for sensitive and selective quantification.
Introduction
This compound is a sulfonamide antibiotic used in human and veterinary medicine. Its presence in wastewater is a growing environmental concern due to the potential for promoting antibiotic resistance and its adverse effects on aquatic ecosystems. This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of this compound in complex wastewater matrices. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction and concentration of this compound from wastewater samples using Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.
Materials:
-
Wastewater sample
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 cc)
-
Methanol (HPLC grade)
-
Milli-Q® water or equivalent
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample pH Adjustment: Adjust the pH of the wastewater sample to approximately 4.0 with formic acid.[1]
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q® water.[2]
-
Sample Loading: Load the pH-adjusted wastewater sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by passing air for 10 minutes.
-
Elution: Elute the analyte from the cartridge with two aliquots of 4 mL of methanol. Some methods suggest using methanol with a modifier like 2% aqueous ammonia for improved recovery of sulfonamides.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Vortex the reconstituted sample and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction and concentration of this compound from wastewater.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.[4]
-
Sheath Gas Pressure (N2): 40 units.[4]
-
Collision Gas: Argon.
MRM Transitions for this compound: this compound is an isomer of sulfamethoxazole and is expected to have the same precursor ion and similar fragmentation patterns. The following MRM transitions are proposed for this compound and should be confirmed by direct infusion of a standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 254.1 | 156.1 | ~16 | 200 |
| This compound (Qualifier) | 254.1 | 108.1 | ~20 | 200 |
| This compound (Qualifier) | 254.1 | 92.1 | ~30 | 200 |
Note: Collision energies are instrument-dependent and should be optimized. The fragmentation of sulfamethoxazole to the m/z 156 ion involves the heterolytic cleavage of the S-N bond.[4] The formation of the m/z 108 and 92 ions are also characteristic fragmentation pathways for sulfonamides.[4]
Logical Relationship for Method Development
Caption: Logical flow for developing the LC-MS/MS method for this compound.
Quantitative Data
The following table summarizes typical performance data for the analysis of sulfonamides in wastewater using LC-MS/MS. This data is for sulfamethoxazole, a structural isomer of this compound, and similar performance is expected for this compound.
| Parameter | Sulfamethoxazole | Reference |
| Limit of Detection (LOD) | 0.5 - 5 ng/L | [1] |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L | [5] |
| Recovery | > 50% | [1] |
| Intra-day Precision (%RSD) | 0.5 - 2.0% | [1] |
| Inter-day Precision (%RSD) | 1.4 - 8.3% | [1] |
Discussion
The described method provides a robust and sensitive approach for the quantification of this compound in wastewater. The use of solid-phase extraction is crucial for removing matrix interferences and concentrating the analyte to achieve low detection limits. The LC-MS/MS parameters are based on well-established principles for sulfonamide analysis.
Key Considerations:
-
Matrix Effects: Wastewater is a complex matrix that can cause ion suppression or enhancement. The use of an isotopically labeled internal standard for this compound is highly recommended to compensate for these effects and improve the accuracy of quantification.
-
Method Validation: The method should be fully validated according to established guidelines, including the determination of linearity, accuracy, precision, LOD, LOQ, and matrix effects for this compound in the specific wastewater matrix being analyzed.
-
Isomer Specificity: While this compound and sulfamethoxazole have the same mass, they can be chromatographically separated using the described LC conditions. It is important to confirm the retention time of this compound using a pure standard.
Conclusion
This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound in wastewater. By utilizing solid-phase extraction for sample preparation and a well-defined LC-MS/MS method, researchers can achieve the low detection limits required for environmental monitoring. The provided methodologies and expected performance data serve as a valuable resource for laboratories involved in the analysis of emerging contaminants in environmental samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[2][4][5] Sulfonamides, such as Sulfametrole, are a class of synthetic antimicrobial drugs that act as competitive inhibitors of DHPS.[1][2][5] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA), and compete with pABA for binding to the active site, thereby blocking the production of dihydropteroate.[2][5] Measuring the inhibitory activity of compounds like this compound against DHPS is a fundamental step in antimicrobial drug discovery and in understanding resistance mechanisms. This application note details a robust and continuous spectrophotometric assay for quantifying the inhibition of DHPS.
Assay Principle
The activity of DHPS is determined using a coupled enzymatic assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][3] The product, dihydropteroate, is then reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.[6][7] Inhibitors of DHPS, like this compound, will decrease the rate of NADPH consumption. This method provides a sensitive and reproducible means to determine kinetic parameters and inhibitor potency (e.g., IC50 values) and is amenable to a 96-well plate format for higher throughput screening.[6][7]
Mechanism of DHPS Inhibition by this compound
The diagram below illustrates the folate synthesis pathway and the competitive inhibition mechanism of this compound.
Caption: this compound competitively inhibits DHPS, blocking pABA binding.
Experimental Protocol
This protocol is adapted from a continuous, coupled spectrophotometric assay.[6][7]
Materials and Reagents
-
Enzymes:
-
Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest (e.g., E. coli, S. aureus).
-
Recombinant Dihydrofolate Reductase (DHFR) (as the coupling enzyme).
-
-
Substrates & Cofactors:
-
p-Aminobenzoic acid (pABA) (Sigma-Aldrich)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (Toronto Research Chemicals)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH) (Sigma-Aldrich)
-
-
Inhibitor:
-
This compound (MedChemExpress or equivalent)
-
-
Buffer and Other Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates (e.g., Corning 3635)
-
-
Equipment:
-
UV-Vis microplate reader capable of reading absorbance at 340 nm with temperature control.
-
Standard laboratory pipettes and multichannel pipettes.
-
Reagent reservoirs.
-
Procedure
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.
-
Enzyme Mix: Prepare a fresh solution containing DHPS and an excess of DHFR in assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of dihydropteroate is not rate-limiting.
-
Substrate Mix: Prepare a fresh solution containing pABA and NADPH in assay buffer.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions from this stock in DMSO to generate a range of inhibitor concentrations for IC50 determination.
2. Assay Workflow:
DHPS Inhibition Assay Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Step-by-step workflow for the DHPS inhibition assay.
3. Detailed Steps (96-well plate format, 200 µL final volume):
-
Add 2 µL of this compound serial dilutions (in DMSO) to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.
-
Add 168 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of a pre-warmed mix containing the substrates (pABA, DHPP) and the cofactor (NADPH). Final concentrations should be optimized, but typical ranges are:
-
DHPS: 10-50 nM
-
DHFR: 1-2 Units/mL
-
pABA: 10-50 µM (near the Kₘ value)
-
DHPP: 10-50 µM (near the Kₘ value)
-
NADPH: 150-200 µM
-
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min). Use the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert this to µM/min if necessary.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ( (V_inhibitor - V_background) / (V_no_inhibitor - V_background) )] * 100
-
V_inhibitor is the rate in the presence of this compound.
-
V_no_inhibitor is the rate of the DMSO control.
-
V_background is the rate of a control well lacking the DHPS enzyme.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
The inhibitory potency of sulfonamides can vary depending on the specific drug and the microbial source of the DHPS enzyme. The table below summarizes reported inhibition constants for various sulfonamides against E. coli DHPS.
| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | Assay Type |
| Sulfadiazine | E. coli | 2.5 µM | Not Specified |
| Diaminodiphenylsulfone | E. coli | 5.9 µM | Not Specified |
Data derived from a study on E. coli dihydropteroate synthetase.[8]
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Sulfametrole Reference Standard for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfametrole is a sulfonamide antibacterial agent used in the treatment of various bacterial infections, often in combination with trimethoprim.[1][2][3] Accurate and reliable analytical data is paramount in drug development and quality control, necessitating the use of well-characterized reference standards. A reference standard is a highly purified and characterized substance used as a benchmark for the identification, purity assessment, and quantification of an active pharmaceutical ingredient (API).
These application notes provide a comprehensive guide for the preparation, characterization, and management of a this compound reference standard for laboratory use. The protocols outlined below are based on established principles of chemical synthesis, purification, and analytical validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and storage.
| Property | Value |
| IUPAC Name | 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide[2][4] |
| Molecular Formula | C₉H₁₀N₄O₃S₂[4][5] |
| Molar Mass | 286.32 g·mol⁻¹[2][5] |
| CAS Number | 32909-92-5[4] |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in acetone and methanol. |
Preparation of this compound Reference Standard
The preparation of a primary reference standard involves the synthesis of high-purity this compound followed by rigorous purification.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a sulfonyl chloride with an appropriate amine. A general two-step process is outlined below.
Diagram of the Synthesis Pathway:
Caption: Synthetic pathway for this compound.
Purification Protocol
Purification is critical to remove impurities. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, and mixtures with water) to identify a suitable system where this compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization and Quality Control of the Reference Standard
The identity, purity, and potency of the prepared this compound reference standard must be rigorously established through a series of analytical tests. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines.
Diagram of the Reference Standard Characterization Workflow:
Caption: Workflow for the characterization of a this compound reference standard.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
An HPLC-UV method is essential for determining the purity of the this compound reference standard and for its quantitative assay.
Experimental Protocol: HPLC-UV Analysis of this compound
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 268 nm |
| Standard Solution | Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL) and dilute to appropriate concentrations for linearity and assay. |
| Sample Solution | Prepare the sample solution of the newly prepared this compound at a concentration similar to the standard solution. |
Validation Parameters (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the assay concentration). |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature). |
Mass Spectrometry (MS) for Identification
Mass spectrometry confirms the molecular weight of this compound and provides structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometric Analysis of this compound
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ). |
| Scan Mode | Full scan for molecular ion confirmation; product ion scan (MS/MS) for fragmentation analysis. |
| Expected [M+H]⁺ | m/z 287.03 |
| Expected [M-H]⁻ | m/z 285.01 |
Expected Major Fragmentation Ions (Positive Mode):
| m/z | Proposed Fragment |
| 156 | [H₂N-C₆H₄-SO₂]⁺ |
| 108 | [H₂N-C₆H₄-S]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and is crucial for the definitive identification of the reference standard.
Experimental Protocol: NMR Spectroscopic Analysis of this compound
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Analyses | ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) as needed for full structural assignment. |
Expected Chemical Shifts (¹H NMR, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet | 1H | SO₂NH |
| ~7.5 | Doublet | 2H | Aromatic CH (ortho to SO₂) |
| ~6.6 | Doublet | 2H | Aromatic CH (ortho to NH₂) |
| ~5.9 | Singlet | 2H | NH₂ |
| ~4.0 | Singlet | 3H | OCH₃ |
Stability and Storage of the Reference Standard
A stability testing program is necessary to establish the retest period and appropriate storage conditions for the this compound reference standard.
Diagram of the Stability Testing Workflow:
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Determining Sulfametrole Potency via Microbiological Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfametrole is a sulfonamide antibiotic that inhibits bacterial growth by interfering with the synthesis of folic acid.[1][2] This bacteriostatic action makes it effective against a range of Gram-positive and Gram-negative bacteria.[3][4] Accurate determination of this compound's potency is crucial for quality control in drug manufacturing, ensuring therapeutic efficacy, and in research settings. Microbiological assays provide a reliable method for quantifying the biological activity of antibiotics.[5]
This document provides detailed application notes and protocols for two common microbiological methods for determining the potency of this compound: the Agar Diffusion Method (Cylinder-Plate Assay) and the Turbidimetric Method.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's mechanism of action is centered on its structural similarity to para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[1][2] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] By binding to the active site of DHPS, this compound prevents the conversion of PABA to dihydropteroate, a critical step in the folic acid synthesis pathway. This blockade ultimately disrupts the production of essential macromolecules, leading to the cessation of bacterial growth and replication.[1][2]
Caption: this compound's competitive inhibition of DHPS.
Recommended Microbiological Assay Methods
Two primary methods are recommended for determining the potency of this compound:
-
Agar Diffusion Method (Cylinder-Plate or Disc Diffusion): This method involves the diffusion of the antibiotic from a cylinder or disc into a solid agar medium inoculated with a susceptible microorganism. The potency is determined by measuring the diameter of the zone of growth inhibition.[4][6][7] This method is widely used and provides a clear visual indication of antimicrobial activity.[8][9]
-
Turbidimetric Method (Broth Dilution): This quantitative method measures the inhibition of microbial growth in a liquid medium containing varying concentrations of the antibiotic.[10][11] The potency is determined by measuring the turbidity of the microbial suspension, often with a spectrophotometer.[10][12] This method is generally faster and can be more sensitive than the agar diffusion method.[11][13]
Data Presentation
The following tables summarize typical quantitative data obtained from microbiological assays of sulfonamides against common test organisms. Note that Minimum Inhibitory Concentration (MIC) is a common metric determined by broth dilution methods, while zone of inhibition is measured in agar diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole against Common Bacterial Strains
| Microorganism | ATCC Strain No. | MIC Range (µg/mL) | Reference |
| Escherichia coli | 25922 | > 64 | [14] |
| Staphylococcus aureus | 29213 | 64 - 256 | [3] |
Note: Data for Sulfamethoxazole, a closely related sulfonamide, is presented here as a representative example. MIC values can vary between studies and bacterial strains.
Table 2: Zone of Inhibition Diameters for Sulfonamides against Susceptible Organisms (Illustrative Data)
| Microorganism | ATCC Strain No. | Sulfonamide Concentration (µ g/disc ) | Zone of Inhibition Diameter (mm) |
| Escherichia coli | 25922 | 300 | 12 - 20 |
| Staphylococcus aureus | 25923 | 300 | 15 - 22 |
Note: These are illustrative values. Actual zone diameters will depend on the specific assay conditions, including the exact sulfonamide, its concentration, the microbial strain, and the incubation parameters.
Experimental Protocols
I. Agar Diffusion Method (Cylinder-Plate Assay)
This protocol is based on established methods for antibiotic susceptibility testing.[6][15]
1. Materials and Equipment:
-
This compound reference standard
-
Test sample of this compound
-
Susceptible test microorganism (e.g., Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923)
-
Sterile Petri dishes (90-100 mm)
-
Sterile stainless steel or porcelain cylinders (8 mm outside diameter, 6 mm inside diameter, 10 mm length)
-
Sterile saline solution (0.9% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zones of inhibition
-
Sterile pipettes and volumetric flasks
2. Preparation of Media and Test Organism:
-
Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions.[2][16][19] Sterilize by autoclaving at 121°C for 15 minutes.[6][19] Cool to 45-50°C before pouring into Petri dishes to a uniform depth of 4 mm.[15] Allow the agar to solidify on a level surface.
-
Inoculum Preparation:
-
From a stock culture, inoculate the test organism onto an agar slant and incubate at 35 ± 2°C for 18-24 hours.
-
Wash the growth from the slant with sterile saline.
-
Dilute the suspension with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Inoculate the MHA plates by swabbing the surface evenly in three directions to ensure confluent growth.[15] Allow the plates to dry for 3-5 minutes before placing the cylinders.[15]
-
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a quantity of the this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of 0.1 N NaOH, then dilute with sterile distilled water or phosphate buffer) to obtain a known concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: Prepare a series of at least five dilutions from the stock solution using sterile phosphate buffer, typically in a ratio of 1:1.25.[17][20]
-
Sample Solution: Prepare a stock solution of the test sample in the same manner as the standard, assuming a certain potency. Dilute to a concentration that is expected to be in the middle of the standard concentration range.
4. Assay Procedure:
-
Place 6 cylinders on the surface of each inoculated agar plate at regular intervals.
-
Fill three alternate cylinders with the median concentration of the standard solution and the other three with the sample solution.
-
Alternatively, for establishing a standard curve, use different plates for each concentration of the standard and sample solutions.
-
Incubate the plates at 35 ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest 0.1 mm.
5. Data Analysis:
-
Plot the logarithm of the standard concentrations against the mean zone of inhibition diameters.
-
Determine the concentration of the sample solution from the standard curve.
-
Calculate the potency of the test sample based on its dilution factor.
References
- 1. scharlabmagyarorszag.hu [scharlabmagyarorszag.hu]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. Accurate estimation of the inhibition zone of antibiotics based on laser speckle imaging and multiple random speckle illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. apec.org [apec.org]
- 16. microbenotes.com [microbenotes.com]
- 17. uspnf.com [uspnf.com]
- 18. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 19. himedialabs.com [himedialabs.com]
- 20. uspbpep.com [uspbpep.com]
Application Notes and Protocols for MIC Determination of Sulfametrole by Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sulfametrole using the agar dilution method. This document outlines the necessary materials, step-by-step procedures, quality control measures, and data interpretation guidelines, adhering to standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis.[1] Specifically, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[1] This bacteriostatic action makes it effective against a range of Gram-positive and some Gram-negative bacteria.[1]
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[2][3] It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism after incubation.
Data Presentation
Quality Control (QC) Ranges
Note: Officially established quality control (QC) MIC ranges specifically for this compound from CLSI or EUCAST are not currently available. The ranges provided below for the closely related sulfonamide, sulfamethoxazole, can be used as a reference. However, it is crucial for each laboratory to establish its own in-house QC ranges for this compound.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Sulfamethoxazole | 8 - 32 | CLSI M100 |
| Staphylococcus aureus ATCC 29213 | Sulfamethoxazole | 8 - 32 | CLSI M100 |
Interpretive Breakpoints for this compound
Note: There are no officially established clinical breakpoints for this compound from CLSI or EUCAST. A pragmatic approach suggested in the literature is to apply the breakpoints for sulfamethoxazole.[2][3] Laboratories should use these with caution and consider the local epidemiology and clinical context.
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Enterobacterales | Agar Dilution | ≤ 256 µg/mL | - | > 256 µg/mL | CLSI M100 (for Sulfamethoxazole) |
| Staphylococcus spp. | Agar Dilution | ≤ 256 µg/mL | - | > 256 µg/mL | CLSI M100 (for Sulfamethoxazole) |
Reported MIC Distributions of this compound against Various Organisms
The following table summarizes the MIC ranges of this compound against a selection of bacterial species as reported in a comparative study.[2][3]
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Stenotrophomonas maltophilia (40) | 32 | 64 | 8 - 128 |
| Burkholderia spp. (40) | 128 | >1024 | 8 - >1024 |
| Acinetobacter spp. (40) | 64 | 256 | 4 - 512 |
| Achromobacter spp. (20) | 16 | 64 | 2 - 128 |
| Alcaligenes spp. (10) | 16 | 32 | 8 - 32 |
| Chryseobacterium spp. (10) | 16 | 32 | 8 - 64 |
| Elizabethkingia spp. (10) | 128 | 256 | 64 - 256 |
Experimental Protocols
This protocol is based on the CLSI M07 guidelines for the agar dilution method.
Materials
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA) powder (with low thymidine and thymine content)
-
Sterile distilled water
-
0.1 N NaOH (for stock solution preparation)
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile tubes and pipettes
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
-
Quality control strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213
-
Test bacterial isolates
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a small volume of 0.1 N NaOH.
-
Dilution: Add sterile distilled water to achieve the final desired stock concentration (e.g., 1280 µg/mL).
-
Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile aliquots at -20°C or below.
Preparation of Antimicrobial-Containing Agar Plates
-
Prepare MHA: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Serial Dilutions: Prepare serial twofold dilutions of the this compound stock solution in sterile distilled water to achieve concentrations that are 10 times the final desired concentrations in the agar plates.
-
Incorporation into Agar: Add 1 part of each antimicrobial dilution to 9 parts of molten MHA (e.g., 2 mL of antimicrobial solution to 18 mL of molten agar). Mix thoroughly but gently to avoid bubbles.
-
Pouring Plates: Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.
-
Growth Control: Prepare a growth control plate containing MHA without any antimicrobial agent.
-
Storage: If not used immediately, store the plates in a sealed container at 2-8°C for up to 5 days.
Inoculum Preparation
-
Subculture: Subculture the test and QC organisms onto a non-selective agar medium and incubate overnight at 35 ± 2°C to obtain isolated colonies.
-
Colony Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline or broth.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁷ CFU/mL.
Inoculation, Incubation, and Interpretation
-
Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, delivering a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Visualization of Workflows and Pathways
Mechanism of Action of this compound
Caption: Mechanism of action of this compound via competitive inhibition of dihydropteroate synthase.
Agar Dilution Method Workflow
Caption: Experimental workflow for the agar dilution MIC method.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparative in vitro activity of this compound/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfametrole Extraction from Clay Soil
Welcome to the technical support center for optimizing the extraction of Sulfametrole and other sulfonamides from clay soil matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance extraction efficiency and ensure reliable analytical results.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from clay soil.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Recovery | Inefficient Extraction Method: The chosen extraction technique may not be suitable for the strong binding of this compound to clay particles. | - Method Comparison: Conventional mechanical shaking may be less effective for aged residues. Consider more robust methods like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), or Pressurized Liquid Extraction (PLE)[1][2][3]. - Increase Extraction Energy: For UAE, ensure sufficient ultrasonic power and consider physical disruption of soil aggregates[3]. For PLE, increasing the extraction temperature (e.g., from 100°C to 200°C) can significantly improve the recovery of aged residues[4][5]. |
| Inappropriate Solvent System: The polarity and pH of the extraction solvent are critical for desorbing this compound from clay. | - Solvent Composition: A mixture of an organic solvent and an aqueous buffer is often effective. Acetonitrile/water or methanol/water mixtures are commonly used[3]. For aged residues, an acetonitrile:buffer pH 9 (20:80) mixture has been shown to be effective with MAE[1][2]. - pH Adjustment: The pH of the extraction solvent can influence the charge of both this compound and the clay surface, affecting adsorption. An alkaline pH (e.g., 8.8 or 9) can enhance extraction efficiency[1][2][4][5]. | |
| Strong Analyte-Matrix Interactions (Aging): Over time, this compound can become sequestered within the clay matrix, making it harder to extract. | - Harsh Extraction Conditions: For aged residues, more aggressive extraction conditions are often necessary. PLE at high temperatures (e.g., 200°C) has been shown to be effective in releasing bound residues[4][5]. MAE is also considered suitable for extracting aged sulfonamide residues[1][2]. | |
| High Matrix Effects in Final Analysis (e.g., LC-MS/MS) | Co-extraction of Interfering Substances: Clay soils are rich in organic matter and other compounds that can be co-extracted and interfere with analysis. | - Implement a Clean-up Step: A Solid-Phase Extraction (SPE) step after the initial extraction is crucial for removing interfering matrix components[6][7]. Oasis HLB or Strata-X cartridges are commonly used for this purpose[3][8]. - Dispersive SPE (dSPE): For a faster clean-up, consider dSPE where sorbents like primary secondary amine (PSA) are mixed directly with the extract to remove fatty acids and other interferences[9]. |
| Insufficient Sample Preparation: Failure to properly prepare the soil sample can lead to inconsistent extraction and high matrix effects. | - Sample Pre-treatment: Ensure soil samples are properly dried (e.g., at 25-30°C for 24 hours) and homogenized by sieving through a fine mesh (e.g., 0.5 mm) to ensure uniformity and increase the surface area for extraction[10]. | |
| Poor Reproducibility of Results | Inconsistent Experimental Parameters: Variations in extraction time, temperature, solvent-to-soil ratio, or agitation speed can lead to inconsistent results. | - Standardize Protocols: Strictly adhere to a validated experimental protocol. For instance, maintain a consistent sample weight to solvent volume ratio, as this can significantly impact recovery[8]. - Automated Systems: Where possible, use automated extraction systems like Accelerated Solvent Extraction (ASE), a form of PLE, to ensure high reproducibility[3]. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally best for this compound in clay soil?
A1: While conventional methods like mechanical shaking can be used, more advanced techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE) generally offer higher and more consistent recoveries, especially for aged samples where the analyte is strongly bound to the clay matrix[1][2][3]. MAE and PLE, in particular, have been shown to be highly effective for aged sulfonamide residues[1][2][4][5].
Q2: What is the most effective solvent system for extracting this compound from clay?
A2: A mixture of an organic solvent and a buffered aqueous solution is typically most effective. Common choices include acetonitrile/water and methanol/water mixtures[3]. The pH of the aqueous component is a critical parameter; an alkaline pH of around 8.8-9 can significantly improve extraction efficiency by altering the surface charge of the clay and the ionization state of this compound[1][2][4][5].
Q3: Is a clean-up step necessary after extraction?
A3: Yes, a clean-up step is highly recommended, especially when analyzing extracts using sensitive techniques like LC-MS/MS. Clay soil extracts often contain high levels of co-extracted matrix components that can cause ion suppression or enhancement. Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up soil extracts before analysis[6][7][11].
Q4: How does "aging" of this compound in soil affect extraction?
A4: Aging refers to the process where, over time, a chemical becomes more strongly bound to the soil matrix. This sequestration makes the compound less bioavailable and more difficult to extract. For aged residues of this compound, more aggressive extraction conditions, such as higher temperatures in PLE, are often required to achieve good recoveries[4][5].
Q5: What are the key parameters to optimize for improving extraction efficiency?
A5: The key parameters to optimize include:
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Extraction Method: Choosing between shaking, UAE, MAE, or PLE.
-
Solvent System: The type of organic solvent, its ratio with the aqueous phase, and the pH of the buffer.
-
Temperature: Particularly important for PLE and MAE.
-
Extraction Time: Ensuring sufficient time for the solvent to interact with the soil.
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Soil-to-Solvent Ratio: Optimizing the amount of solvent used per gram of soil[8].
-
Sample Pre-treatment: Proper drying and sieving of the soil sample[10].
Data Summary
The following tables summarize quantitative data on the recovery of sulfonamides from soil using different extraction methods and conditions.
Table 1: Comparison of Sulfonamide Recovery Rates by Extraction Method
| Extraction Method | Solvent System | Soil Type | Analyte | Recovery Rate (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Acetonitrile/Water (50:50, pH 2.8) | Silt Loam | Sulfamethoxazole | 92 ± 5.5 | [3] |
| Microwave-Assisted Extraction (MAE) | Acetonitrile:Buffer pH 9 (20:80) | Various Agricultural Soils | Sulfadimethoxine | 42 - 64 | [1][2] |
| Ultrasonic Solid Phase Extraction | Acetonitrile:Water (1:3) | Sludge | Sulfadiazine | 75.50 | [12] |
| Mechanical Shaking | Citrate Buffer (pH 4):Methanol (1:1) | Soil | Ciprofloxacin | 55 - 108 | [8] |
Table 2: Effect of Temperature on PLE Recovery of Aged Sulfonamides
| Analyte | Recovery at 100°C (%) | Recovery at 200°C (%) | Improvement Factor | Reference |
| Sulfadiazine | ~15 | ~90 | 6.0 | [4][5] |
| Sulfamethazine | ~20 | ~80 | 4.0 | [4][5] |
| Sulfamethoxazole | ~10 | ~60 | 6.0 | [4][5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) followed by Solid-Phase Extraction (SPE) Clean-up
This protocol is adapted for the extraction of aged this compound residues from clay soil.
1. Sample Preparation:
- Air-dry the clay soil sample at room temperature or in an oven at 25-30°C for 24 hours.
- Grind the dried soil and sieve it through a 0.5 mm mesh to ensure homogeneity.
- Weigh 2-5 g of the prepared soil into a microwave extraction vessel.
2. Microwave-Assisted Extraction:
- Add 20 mL of the extraction solvent (Acetonitrile:0.1 M Phosphate Buffer pH 9, 20:80 v/v) to the vessel.
- Seal the vessel and place it in the microwave extractor.
- Set the extraction program: Ramp to 100°C over 5 minutes, hold for 15 minutes.
- Allow the vessel to cool to room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant.
3. Solid-Phase Extraction (SPE) Clean-up:
- Condition an Oasis HLB SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Dilute the collected supernatant with deionized water to reduce the acetonitrile concentration to <10%.
- Load the diluted extract onto the SPE cartridge at a flow rate of 1-2 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with 5 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) for Aged Residues
This protocol is optimized for the exhaustive extraction of strongly bound, aged this compound residues.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
- Mix 5 g of the prepared soil with an equal amount of diatomaceous earth and pack it into the PLE extraction cell.
2. Pressurized Liquid Extraction:
- Place the packed cell into the PLE system.
- Set the extraction parameters:
- Solvent: Buffered water (pH 8.8):Acetonitrile (85:15 v/v)
- Temperature: 200°C
- Pressure: 100 bar
- Static Extraction Time: 5 minutes
- Number of Cycles: 2
- Collect the extract in a vial.
3. Post-Extraction and Clean-up:
- Allow the extract to cool to room temperature.
- Proceed with the SPE clean-up as described in Protocol 1, steps 3.1 to 3.8.
Visualizations
Caption: Workflow for this compound Extraction using MAE and SPE Clean-up.
References
- 1. Studies on the extraction of sulfonamides from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Determination of sulfonamide antibiotics in sludge by ultrasonic solid phase extraction and HPLC | Atlantis Press [atlantis-press.com]
Improving the stability of Sulfametrole stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Sulfametrole stock solutions to ensure their stability and reliability in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound and other sulfonamides due to its excellent solubilizing properties for both polar and nonpolar compounds.[1][2] Methanol can also be used to prepare sulfonamide stock standards.[3] For applications requiring aqueous dilutions, starting with a concentrated stock in DMSO is standard practice.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Based on supplier recommendations and data for related compounds, the following storage conditions are advised:
-
-80°C: for long-term storage (up to 6 months)
-
-20°C: for short to medium-term storage (up to 1 month)[4]
Always protect stock solutions from light, as sulfonamides can be light-sensitive.
Q3: How can I sterilize a this compound stock solution?
A3: If your experimental workflow requires a sterile stock solution, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO). Do not autoclave the stock solution, as the high temperatures can lead to degradation of the compound.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound in stock solutions are not extensively documented, sulfonamides as a class can be susceptible to hydrolysis, particularly under acidic conditions.[5][6] Oxidation can also be a concern.[7] Storing the stock solution in a tightly sealed container at low temperatures helps to minimize these degradation processes.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound has low solubility in aqueous solutions. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO.[1] This concentrated stock can then be diluted to the final working concentration in your aqueous buffer. Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system and below any toxic threshold for your cells or assay.
Q2: I observed precipitation in my this compound stock solution after storing it in the freezer. What happened and can I still use it?
A2: Precipitation upon freezing can occur if the concentration of this compound is close to its solubility limit in the chosen solvent at that temperature. To resolve this, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the precipitate. To prevent this in the future, consider preparing the stock solution at a slightly lower concentration or storing it at -80°C, as rapid freezing can sometimes help to prevent precipitation. If the precipitate does not redissolve with warming and vortexing, it is recommended to prepare a fresh stock solution.
Q3: I am concerned about the stability of my this compound stock solution over time. How can I check its integrity?
A3: The most reliable way to assess the stability of your stock solution is to use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can be used to quantify the concentration of the parent compound and detect the presence of any degradation products.
Data Summary: Storage Conditions for Sulfonamide Stock Solutions
| Compound | Solvent | Concentration | Storage Temperature | Stability Duration |
| This compound | - | - | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |||
| Sulfamethoxazole | DMSO | - | -80°C | Up to 1 year |
| -20°C | Up to 6 months | |||
| Sulfonamides (general) | Methanol | 1 mg/mL | -20°C | At least 5 years |
Data is compiled from supplier recommendations and published protocols.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 286.32 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 2.8632 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes (e.g., amber tubes).
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2582147A - Sulfonamide composition - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of Sulfametrole
Welcome to the technical support center for troubleshooting issues related to the low recovery of Sulfametrole during sample preparation. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the most common causes?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most critical factor is often the pH of the sample and the wash solutions. Other common causes include the use of an inappropriate sorbent, incorrect flow rates, premature elution of the analyte during the wash step, or incomplete elution. It is also essential to ensure that the glassware and solvents used are clean and of high purity to avoid interference or degradation of the analyte.
Q2: How does pH affect the recovery of this compound?
This compound is an ionizable compound with both acidic and basic functional groups. Its pKa values are approximately 5.51 (strongest acidic) and 1.9 (strongest basic).[1] For efficient retention on a reversed-phase SPE sorbent (like C18), this compound should be in its neutral, non-ionized form. This is typically achieved by adjusting the sample pH to be about 2 pH units below its acidic pKa, which would be around pH 3.5. At this pH, the sulfonamide group is protonated, and the molecule is less polar, leading to stronger retention on the non-polar sorbent. Conversely, during the elution step, the pH should be adjusted to ionize the molecule (e.g., pH > 7.5), making it more polar and easier to elute with an organic solvent.
Q3: Can protein precipitation prior to SPE lead to low this compound recovery?
Yes, protein precipitation is a common source of analyte loss. This compound can co-precipitate with proteins, especially if the interaction between them is strong. The choice of precipitating agent and the conditions of precipitation (e.g., temperature, incubation time) can significantly impact recovery. It is crucial to optimize the protein precipitation step to ensure maximum removal of proteins with minimal loss of this compound.
Q4: What are the key parameters to optimize in an SPE method for this compound?
To optimize your SPE method for this compound, consider the following parameters:
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Sorbent Selection: Reversed-phase sorbents like C18 or polymeric sorbents are commonly used for sulfonamides.
-
Sample pH: As discussed, adjust the sample pH to ensure this compound is in its neutral form for optimal retention.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. A common starting point is a mixture of the elution solvent and water, with the pH adjusted to maintain the neutral state of the analyte.
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Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between this compound and the sorbent. This is often a high percentage of an organic solvent like methanol or acetonitrile, sometimes with the addition of a small amount of a pH modifier (e.g., ammonium hydroxide) to ionize the analyte and facilitate elution.
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction time between the analyte and the sorbent, leading to better retention and elution.
Troubleshooting Guides
Low Recovery after Solid-Phase Extraction (SPE)
If you are facing low recovery after performing SPE, follow this systematic troubleshooting guide.
DOT Script for SPE Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Step-by-Step Troubleshooting:
-
Locate the Analyte: The first step is to determine where the this compound is being lost. Analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint the problem.
-
Analyte in the Load and/or Wash Fractions: If this compound is found in the initial sample effluent (load) or the wash fractions, it indicates a problem with retention.
-
Incorrect Sample pH: The most likely culprit. Ensure the sample pH is adjusted to approximately 3.5 to keep this compound in its neutral, retainable form.
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Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high organic content, it may not retain well on the reversed-phase sorbent. Dilute the sample with water or a weaker solvent.
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Flow Rate Too High: A high flow rate during sample loading can prevent proper interaction with the sorbent. Reduce the flow rate to allow for adequate binding.
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Sorbent Overload: Ensure the amount of this compound and other matrix components loaded onto the cartridge does not exceed its capacity.
-
-
Analyte Retained on the Cartridge (Not in Eluate): If this compound is not in the load or wash fractions, it is likely retained on the cartridge but not being eluted effectively.
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Elution Solvent Too Weak: The organic solvent concentration in the elution solvent may not be high enough to desorb the analyte. Increase the percentage of organic solvent (e.g., from 70% to 90% methanol).
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Incorrect Elution Solvent pH: To facilitate elution, the pH of the elution solvent should be adjusted to ionize this compound (pH > 7.5). Adding a small amount of ammonium hydroxide (e.g., 2%) to the organic solvent is a common strategy.
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Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte. Try increasing the elution volume or performing a second elution.
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Flow Rate Too High: A high flow rate during elution can reduce the contact time between the solvent and the sorbent. A slower flow rate can improve elution efficiency.
-
Low Recovery after Liquid-Liquid Extraction (LLE)
For issues with low recovery after LLE, consider the following troubleshooting steps.
DOT Script for LLE Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Step-by-Step Troubleshooting:
-
Aqueous Phase pH: Similar to SPE, the pH of the aqueous sample is critical. Adjust the pH to around 3.5 to ensure this compound is in its neutral form, which will favor its partitioning into the organic solvent.
-
Extraction Solvent:
-
Polarity: The choice of an appropriate organic solvent is crucial. Solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are often effective for extracting sulfonamides.
-
Volume: Ensure a sufficient volume of the organic solvent is used to allow for efficient partitioning. A typical starting ratio is 1:1 or 2:1 (organic:aqueous).
-
-
Mixing and Phase Separation:
-
Emulsion Formation: Emulsions can form at the interface of the two phases, trapping the analyte and leading to poor recovery. Gentle mixing or centrifugation can help to break emulsions.
-
Incomplete Extraction: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to maximize the contact between the two phases.
-
Incomplete Phase Separation: Allow sufficient time for the phases to separate completely before collecting the organic layer.
-
-
Salting-Out Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.[2]
Quantitative Data Summary
While specific quantitative recovery data for this compound is limited in the literature, data from closely related sulfonamides like sulfamethoxazole can provide valuable guidance. The following tables summarize expected recovery ranges based on available data for sulfonamides.
Table 1: Expected Recovery of Sulfonamides using Different Sample Preparation Techniques
| Sample Preparation Technique | Matrix | Typical Recovery Range (%) | Reference Compounds |
| Protein Precipitation + SPE | Human Plasma | 80 - 90 | Sulfamethoxazole |
| Liquid-Liquid Extraction | Water | 90 - 100+ | Sulfamethoxazole |
| Miniaturized Salting-Out LLE | Urine, Honey, River Water | >85 | Various Sulfonamides |
| Matrix Solid-Phase Dispersion | Blood | >87.5 | Various Sulfonamides |
Table 2: Influence of pH on Sulfonamide Recovery in Reversed-Phase SPE
| pH of Sample | Expected State of this compound (pKa ~5.5) | Expected Retention on C18 | Expected Recovery |
| 2.0 - 4.0 | Neutral | High | Good |
| 5.5 | Partially Ionized | Moderate | Moderate to Low |
| > 7.5 | Ionized | Low | Poor |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Sample pH Adjustment:
-
Dilute the supernatant with 600 µL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 3.5).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of the acidic buffer (pH 3.5). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer (pH 3.5) to remove polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in the acidic buffer) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% ammonium hydroxide) into a clean collection tube. A second elution with another 1 mL of the elution solvent may improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., 100 µL of 50:50 acetonitrile:water).
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample
This protocol is a general guideline and should be optimized for your specific application.
-
Sample pH Adjustment:
-
To 1 mL of the aqueous sample, add a small volume of a suitable acid (e.g., 1 M HCl) to adjust the pH to approximately 3.5.
-
-
Addition of Extraction Solvent:
-
Add 2 mL of a suitable organic extraction solvent (e.g., ethyl acetate) to the sample.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Centrifuge the mixture at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous layer.
-
-
Second Extraction (Optional but Recommended):
-
Repeat steps 2-5 with a fresh aliquot of the extraction solvent and combine the organic extracts to maximize recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for your analytical instrument.
-
By following these troubleshooting guides and optimizing the provided protocols, you should be able to significantly improve the recovery of this compound in your sample preparation workflow.
References
Technical Support Center: Photodegradation Studies of Sulfamethoxazole (SMX)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photodegradation analysis of Sulfamethoxazole (SMX).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of Sulfamethoxazole (SMX) photodegradation?
A1: The photodegradation rate of SMX is primarily influenced by several key factors:
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Light Source and Intensity: The type of light source (e.g., UV, simulated solar light) and its intensity directly impact the degradation rate. Higher light intensity generally leads to faster degradation.[1][2]
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pH of the Solution: The pH of the aqueous solution affects the ionization state of the SMX molecule. The nonionized form of SMX is more susceptible to photodegradation than its anionic form.[2][3][4] Acidic conditions have been shown to be more favorable for photodegradation.[2]
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Initial Concentration of SMX: The initial concentration of SMX can affect the degradation kinetics. Generally, the rate of photodegradation tends to decrease as the initial concentration increases.[1][2][5]
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Presence of Other Substances: Inorganic anions (like Cl⁻), and natural organic matter (like humic acid) can inhibit photodegradation through light filtering, quenching of reactive species, or competitive absorption of photons.[1]
Q2: How can I accurately measure the concentration of SMX during my experiment?
A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and reliable method for quantifying SMX concentration during photodegradation studies.[3][6] For identifying degradation byproducts, more advanced techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are often employed.[3][7]
Q3: What are the typical degradation products of SMX photodegradation?
A3: The photodegradation of SMX can result in the formation of several transformation products. Analysis using UPLC-MS/MS has identified various derivatives.[3] Key intermediates can include compounds like aniline, 3-amino-5-methylisoxazole, 4-aminothiophenol, and sulfanilamide.[8][9] The degradation pathways can be complex and may involve reactions such as the breakdown of the sulfonamide moieties or deamination of the aniline ring.[10]
Q4: What is the role of a "dark control" in photodegradation studies?
A4: A dark control sample, which is identical to the exposed sample but protected from light (e.g., by wrapping in aluminum foil), is crucial in photostability testing.[11] It is placed in the same environmental conditions (temperature, humidity) as the test samples.[11] By comparing the degradation in the exposed sample to the dark control, you can distinguish between degradation caused by light (photodegradation) and degradation due to other factors like temperature (thermodegradation).[11]
Troubleshooting Guide
Problem 1: My SMX sample is degrading too quickly, and I cannot collect sufficient data points at early time intervals.
-
Possible Cause: The light intensity is too high for the initial concentration of your sample.
-
Solution:
-
Reduce Light Intensity: If your light source is adjustable, decrease the intensity.[1][2]
-
Increase Initial Concentration: A higher initial concentration of SMX may slow the relative degradation rate.[1][5]
-
Use Light Filters: Employ filters to cut off lower wavelengths of light, which can reduce the energy of the incident photons.
-
Sample Dilution: While counterintuitive, preparing a more concentrated stock and diluting it just before analysis might be a practical workflow, but be mindful of the kinetics.
-
Problem 2: I am observing inconsistent degradation rates between replicate experiments.
-
Possible Cause 1: Fluctuations in experimental conditions.
-
Solution:
-
Monitor and Control Temperature: Use a temperature-controlled chamber for your irradiation process, as temperature can influence reaction kinetics.[3]
-
Ensure Consistent Light Exposure: Verify that the positioning of your samples relative to the light source is identical in every experiment. Check for any aging of the lamp that might cause its output to vary over time.
-
Maintain Consistent pH: Buffer your solutions to maintain a constant pH throughout the experiment, as pH shifts can alter the degradation rate.[2][3]
-
-
Possible Cause 2: Contaminants in the water or on the glassware.
-
Solution:
-
Use High-Purity Water: Employ ultrapure water to prepare your solutions to avoid interference from unknown dissolved substances.
-
Thoroughly Clean Glassware: Ensure all glassware (e.g., quartz tubes) is meticulously cleaned to remove any organic or inorganic residues that could act as photosensitizers or inhibitors.
-
Problem 3: The degradation of SMX is much slower than expected based on the literature.
-
Possible Cause 1: The pH of the solution is not optimal for degradation.
-
Solution: Adjust the pH of your solution. Studies have shown that the photodegradation rate of SMX can decrease with increasing pH.[3] An acidic environment may be more favorable.[2]
-
Possible Cause 2: Presence of inhibitory substances.
-
Solution:
-
Analyze Your Matrix: If you are using a complex matrix (e.g., wastewater, river water), it likely contains substances like humic acids or inorganic anions that inhibit photodegradation.[1]
-
Purify the Sample: If the goal is to study the direct photodegradation of SMX, consider purifying your sample to remove interfering substances.
-
Run a Control in Ultrapure Water: Conduct a parallel experiment with SMX in ultrapure water to establish a baseline degradation rate under your specific conditions.
-
Data on SMX Photodegradation Kinetics
The following tables summarize quantitative data on the photodegradation of SMX under different experimental conditions.
Table 1: Pseudo-First-Order Rate Constants (k) for SMX Photodegradation under Different Light Sources
| Light Source | Rate Constant (k, min⁻¹) | Initial SMX Concentration (mg·L⁻¹) | Reference |
| UV Light | 0.235 | Not specified | [1] |
| Simulated Solar Light | 0.0247 | Not specified | [1] |
| TiO₂-P25 (UVa) | 0.0193 | ~7.7 (0.03 mmol/L) | [12] |
Table 2: Effect of pH on SMX Photodegradation Rate Constant
| pH | Rate Constant (k, h⁻¹) | Reference |
| 7.3 (Ultrapure Water) | 0.24 | [1] |
| 7.3 (NaCl solution) | 0.14 | [1] |
| 7.3 (Synthetic Brine) | 0.13 | [1] |
Note: The rate constant can decrease almost 10-fold when pH increases from 3.0 to 10.0.[3]
Experimental Protocols
Protocol 1: General Photodegradation Experiment
This protocol provides a general workflow for assessing the photodegradation of SMX in an aqueous solution.
-
Preparation of SMX Solution:
-
Prepare a stock solution of SMX by dissolving a known mass of the standard (purity > 99%) in a suitable solvent (e.g., methanol) and then diluting with ultrapure water to the desired concentration (e.g., 1-20 mg·L⁻¹).[1][3]
-
Adjust the pH of the final working solution if required using dilute acid or base.
-
-
Irradiation Procedure:
-
Transfer a specific volume (e.g., 50 mL) of the SMX working solution into quartz tubes, which are transparent to UV light.[1][3]
-
Place the tubes in a photostability chamber or a photoreactor equipped with a light source (e.g., a xenon lamp to simulate sunlight).[3]
-
Maintain a constant temperature during the experiment (e.g., 25-35 °C).[1][3]
-
Simultaneously, place a dark control sample (a quartz tube with the same solution wrapped in aluminum foil) in the chamber.[11]
-
-
Sample Collection and Analysis:
-
Withdraw aliquots of the solution from each tube at predetermined time intervals.
-
Analyze the concentration of the remaining SMX in each aliquot using a validated analytical method, such as HPLC-DAD.[3]
-
-
Data Analysis:
-
Plot the concentration of SMX as a function of irradiation time.
-
Determine the degradation kinetics, which often follows pseudo-first-order kinetics.[1][12] The rate constant (k) can be calculated from the slope of the line when plotting ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of sulfamethoxazole: a chemical system capable of monitoring seasonal changes in UVB intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of spectrometric, chromatographic, and chemometric analysis in the investigation of the photodegradation of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. photocatalytic-degradation-of-antibiotic-sulfamethizole-by-visible-light-activated-perovskite-lazno3 - Ask this paper | Bohrium [bohrium.com]
- 11. q1scientific.com [q1scientific.com]
- 12. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Sulfametrole detection in complex matrices
Welcome to the technical support center for the analysis of Sulfametrole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance the sensitivity of this compound detection in complex matrices.
Troubleshooting Guide: this compound Analysis
This guide addresses common challenges encountered during the analysis of this compound in complex matrices such as plasma, urine, milk, and environmental water samples. The primary focus is on issues related to Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a common and sensitive analytical technique.
Common Issues and Solutions in LC-MS/MS Analysis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering matrix components.[1][2] | - Adjust mobile phase pH; Sulfonamides are ionizable, so pH control is critical for good chromatography.[3] - Use a guard column and/or wash the analytical column. - Optimize the chromatographic gradient to better separate this compound from matrix components.[4] - Employ a more selective sample preparation technique to remove interferences.[5][6] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from co-eluting matrix components.[2][5][7] - Suboptimal MS/MS parameters (e.g., collision energy, cone voltage). - Inefficient sample extraction and concentration.[8] - Degradation of this compound during sample processing or storage. | - Improve sample cleanup using Solid-Phase Extraction (SPE).[5][9] - Optimize MS/MS parameters through infusion of a this compound standard. - Ensure complete solvent evaporation and reconstitution in a mobile phase-compatible solvent.[8] - Use an isotopically labeled internal standard to compensate for signal variability.[2] |
| High Background Noise | - Contaminated mobile phase, solvents, or glassware. - Matrix components causing non-specific ionization. - Leak in the LC system or MS interface. | - Use high-purity solvents (LC-MS grade).[3] - Implement a more rigorous sample cleanup procedure. - Perform system maintenance, including checking for leaks and cleaning the ion source. |
| Poor Reproducibility (Variable Retention Times or Peak Areas) | - Inconsistent sample preparation. - Fluctuation in LC pump flow rate or temperature. - Matrix effects varying between samples.[1][2] | - Automate sample preparation where possible to ensure consistency. - Ensure the LC system is properly maintained and calibrated. - Use a stable, isotopically labeled internal standard to normalize results.[2] - Perform matrix effect evaluation during method development.[2] |
| Analyte Carryover | - Adsorption of this compound onto parts of the LC system (e.g., injector, column). - Insufficient needle wash in the autosampler. | - Optimize the autosampler wash procedure with a strong organic solvent. - Inject a blank solvent after high-concentration samples to check for carryover. - Use a column with a different stationary phase that has less interaction with sulfonamides. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in analyzing this compound in complex biological matrices?
A1: The most significant challenge is the "matrix effect," where co-eluting endogenous components from the sample (like salts, lipids, and proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][5][7] This can lead to either suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.[5][7] To overcome this, robust sample preparation techniques and the use of an appropriate internal standard are crucial.[2]
Q2: What are the recommended sample preparation techniques for this compound in matrices like plasma or milk?
A2: Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up complex samples before LC-MS/MS analysis.[5][9] SPE can effectively remove a significant portion of matrix interferences, leading to improved sensitivity and reproducibility. For example, Agilent Bond Elut HLB cartridges have been successfully used for the extraction of sulfonamides from water samples.[9] Another common technique is protein precipitation, often with acetonitrile, which is simpler but may result in a less clean extract and more significant matrix effects.[5]
Q3: What type of analytical column is best suited for this compound analysis by HPLC?
A3: Reversed-phase C18 columns are commonly used and have been shown to provide good separation for sulfonamides, including this compound.[4][10][11][12] The specific choice of column will depend on the complexity of the matrix and the other compounds you may be analyzing simultaneously. It is important to optimize the mobile phase composition and gradient to achieve the best chromatographic separation.
Q4: Are there alternative detection methods to LC-MS/MS for this compound?
A4: Yes, several alternative methods have been developed. Electrochemical sensors, for instance, offer a rapid, sensitive, and low-cost alternative for the determination of sulfonamides.[13][14][15][16] These sensors are often based on modified electrodes that exhibit electrocatalytic activity towards the oxidation of the target analyte.[15][16] Capillary zone electrophoresis has also been used for the separation and determination of sulfonamides in pharmaceutical preparations.[17]
Q5: How can I validate my analytical method for this compound detection?
A5: Method validation should be performed according to guidelines from regulatory bodies like the ICH. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11][18] For bioanalytical methods, assessment of matrix effect and recovery is also essential.[2]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is adapted from a method for sulfonamide analysis in water using Agilent Bond Elut HLB cartridges.[9]
Materials:
-
Agilent Bond Elut HLB SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hydrochloric Acid (HCl)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge and appropriate tubes
-
0.2 µm nylon filters
Procedure:
-
Sample Pre-treatment:
-
Measure 500 mL of the water sample.
-
If the sample contains particulates, filter it through a quartz film filter.
-
Adjust the sample pH to between 4 and 7 using diluted HCl.
-
-
SPE Cartridge Conditioning:
-
Place the Bond Elut HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 6 mL of methanol, followed by 6 mL of water. Do not allow the cartridges to dry out between these steps.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove any remaining polar impurities.
-
Apply a high vacuum for a few minutes to completely dry the cartridge.
-
-
Elution:
-
Place collection tubes under the cartridges.
-
Elute the retained this compound with two aliquots of 4 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 1 mL of a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).
-
Vortex the sample to ensure the residue is fully dissolved.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.2 µm nylon filter before transferring it to an HPLC vial for analysis.
-
Protocol 2: General LC-MS/MS Analysis of this compound
This is a general protocol and should be optimized for your specific instrument and application.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Sulfonamides readily protonate.[3]
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (the [M+H]+ adduct) for this compound by infusing a standard solution into the mass spectrometer.
-
Identify the most abundant and stable product ions by performing a product ion scan on the precursor ion. Select at least two product ions for quantification and confirmation.
-
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to achieve the best signal-to-noise ratio for this compound.[3][9]
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Logic of matrix effects in ESI-MS.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. agilent.com [agilent.com]
- 10. ijrpb.com [ijrpb.com]
- 11. journals.umt.edu.pk [journals.umt.edu.pk]
- 12. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and Sensitive Detection of Sulfamethizole Using a Reusable Molecularly Imprinted Electrochemical Sensor [mdpi.com]
- 14. Development of an electrochemical sensor for the determination of antibiotic sulfamethazine in cow milk using graphene oxide decorated with Cu–Ag core–shell nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Sulfametrole Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantitative determination of Sulfametrole, a sulfonamide antibiotic. The validation of these methods has been assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the presented data. This document aims to assist researchers and professionals in selecting the most suitable analytical method for their specific needs in drug development and quality control.
Performance Comparison of Analytical Methods
The performance of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry—for the analysis of this compound and related sulfonamides is summarized below. The data presented is compiled from various validation studies and provides a clear comparison of key analytical parameters.
Table 1: Comparison of HPLC-UV Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity Range | 10 - 150 mg/L |
| Correlation Coefficient (r²) | 0.9948[1] |
| Accuracy (% Recovery) | 100.4%[1] |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | 0.8%[1] |
| - Intermediate Precision (Inter-day) | 2.3%[1] |
| Limit of Detection (LOD) | 6 mg/L[1] |
| Limit of Quantitation (LOQ) | 10 mg/L[1] |
| Specificity | No interference from plasma components[1] |
Table 2: Comparison of HPTLC Method Validation Parameters for a Representative Sulfonamide *
| Validation Parameter | Result |
| Linearity Range | 200 - 1000 ng/spot |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 94.50 - 100.5% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2% |
| - Intermediate Precision (Inter-day) | < 2% |
| Limit of Detection (LOD) | 40 ng/spot |
| Limit of Quantitation (LOQ) | 160 ng/spot |
| Specificity | Well-resolved peaks from other components |
*Note: Data for a representative sulfonamide (Doxycycline Hyclate) is used due to the lack of publicly available validated HPTLC data for this compound. This data is intended to provide a general performance expectation for the HPTLC technique in the analysis of sulfonamides.
Table 3: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Sulfamethoxazole *
| Validation Parameter | Result |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.2 - 100.8% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | 0.93% |
| - Intermediate Precision (Inter-day) | 1.38% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Specificity | No interference from common excipients |
*Note: Data for Sulfamethoxazole, a structurally similar sulfonamide, is presented as a proxy for this compound to illustrate the typical performance of a UV-Vis spectrophotometric method.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated methods and adhere to ICH guidelines.
HPLC-UV Method for this compound in Human Plasma
This method is suitable for the quantitative determination of this compound in biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.
-
Sample Preparation: Protein precipitation of plasma samples using an organic solvent (e.g., acetonitrile), followed by centrifugation and filtration of the supernatant.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient or controlled (e.g., 25 °C).
-
Detection wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
-
Validation Procedure: The method is validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH Q2(R1) guidelines.
HPTLC Method for a Representative Sulfonamide
This method is advantageous for the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of suitable solvents, for example, a combination of a non-polar solvent like toluene or chloroform with a polar modifier like methanol or ethyl acetate, and sometimes a small amount of acid or base to improve peak shape.
-
Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.
-
Development: The plate is developed in a saturated chromatographic chamber until the mobile phase reaches a predetermined distance.
-
Densitometric Analysis: The developed plate is dried and scanned at the wavelength of maximum absorbance of the analyte.
-
Validation Procedure: The method is validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ following ICH guidelines.
UV-Vis Spectrophotometric Method for Sulfamethoxazole
A simple and cost-effective method for the quantification of sulfonamides in bulk or pharmaceutical formulations.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the drug is freely soluble and stable, such as 0.1N NaOH.
-
Procedure:
-
Preparation of a standard stock solution of the drug in the chosen solvent.
-
Preparation of a series of dilutions to create a calibration curve.
-
Measurement of the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) against a solvent blank.
-
The concentration of the drug in the sample is determined from the calibration curve.
-
-
Validation Procedure: The method is validated for linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
Experimental workflow for analytical method validation.
References
Performance of Sulfonamide Immunoassays: A Comparative Guide on Cross-Reactivity with Sulfametrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfonamide immunoassays, with a specific focus on their cross-reactivity with various sulfonamide compounds. While direct experimental data on the cross-reactivity with Sulfametrole is limited in publicly available literature, this document summarizes the cross-reactivity performance of several common sulfonamide immunoassays with a range of other sulfonamide drugs. This information is crucial for researchers and drug development professionals in selecting the appropriate analytical methods and interpreting results accurately.
Understanding Sulfonamide Immunoassays
Sulfonamide immunoassays are widely used for the rapid screening of this class of antibiotics in various matrices, including food products and biological samples.[1][2][3] These assays are typically based on a competitive enzyme-linked immunosorbent assay (ELISA) format.[4][5] In this setup, a sulfonamide-specific antibody is immobilized on a microplate. The sample containing the target sulfonamide is then added along with a known amount of enzyme-labeled sulfonamide (conjugate). The free sulfonamide in the sample and the enzyme-labeled sulfonamide compete for binding to the limited number of antibody sites. After an incubation period, the unbound reagents are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.[4]
Cross-Reactivity in Sulfonamide Immunoassays
An essential performance characteristic of any immunoassay is its specificity, or its ability to detect only the target analyte. Cross-reactivity occurs when the antibody also binds to structurally similar compounds, leading to a potential overestimation of the target analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte for which the assay was primarily developed.
Comparative Cross-Reactivity Data of Sulfonamide Immunoassays
| Immunoassay Kit/Antibody | Sulfamethazine | Sulfadiazine | Sulfamerazine | Sulfamethoxazole | Sulfisoxazole | Sulfapyridine | Other Sulfonamides | Reference |
| Multi-Sulfonamide ELISA (Generic) | 100% | 68% | 108% | <1% | 99% | <1% | Sulfachloropyrazine: 97%, Sulfachloropyridazine: 64%, N4-acetyl-sulfadiazine: 35%, Sulfathiazole: 7%, Sulfamethizole: 5.3%, Sulfamethoxypyridazine: 1.7% | [4] |
| BioFront Multi Sulfonamide ELISA | 100% | >100% | >100% | 92% | 55% | 34% | Sulfamethizole: >100%, Sulfaquinoxaline: >100%, Sulfamonomethoxine: >100%, Sulfapyridazine: >100%, Sulfathiazole: >100% | [6] |
| ATZ Labs Sulfonamides ELISA | - | 100% | - | - | - | 2 ppb (LOD) | SMM: 1 ppb (LOD), SMZ: 2 ppb (LOD), ST: 0.5 ppb (LOD), SM1: 10 ppb (LOD), PST: 2 ppb (LOD), SMD: 10 ppb (LOD), Sulfamethyltiadiazolum: 1 ppb (LOD), SIZ: 1 ppb (LOD) | [7] |
Note: The cross-reactivity is calculated as (IC50 of the primary analyte / IC50 of the cross-reacting analyte) x 100. A higher percentage indicates a higher degree of cross-reactivity. LOD refers to the Limit of Detection.
Experimental Protocols for Determining Cross-Reactivity
The determination of cross-reactivity in a competitive ELISA is a critical step in assay validation. The general protocol involves the following key steps:
-
Preparation of Standard Curves: A standard curve is generated using a series of known concentrations of the primary target sulfonamide (e.g., Sulfamethazine). This curve plots the signal (e.g., absorbance) against the concentration of the analyte.
-
Preparation of Cross-Reactant Solutions: Solutions of the potentially cross-reacting sulfonamides are prepared at various concentrations.
-
Competitive Inhibition Assay: Each cross-reactant is then run in the assay in the same manner as the primary analyte. The ability of each cross-reactant to inhibit the binding of the enzyme conjugate to the antibody is measured.
-
Calculation of IC50 Values: The concentration of each sulfonamide that causes 50% inhibition of the maximum signal (IC50) is determined from the respective dose-response curves.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:[8]
% Cross-Reactivity = (IC50 of the primary analyte / IC50 of the cross-reacting analyte) x 100
Experimental Workflow: Competitive ELISA for Sulfonamide Detection
The following diagram illustrates the typical workflow of a competitive ELISA used for the detection of sulfonamides and the determination of cross-reactivity.
Caption: Workflow of a competitive ELISA for sulfonamide detection and cross-reactivity assessment.
Conclusion
The cross-reactivity of sulfonamide immunoassays is a critical parameter that influences the accuracy and reliability of the results. While specific data for this compound is not widely published, the provided information on other sulfonamides demonstrates that the degree of cross-reactivity can vary significantly between different assays and target compounds. Researchers and professionals in drug development must carefully consider the cross-reactivity profiles of the chosen immunoassay and, if necessary, perform validation studies with their specific compounds of interest, including this compound. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for conducting such validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. ringbio.com [ringbio.com]
- 6. biofronttech.com [biofronttech.com]
- 7. atzlabs.com [atzlabs.com]
- 8. tandfonline.com [tandfonline.com]
A Head-to-Head Battle: Sulfametrole's Efficacy Against Resistant Bacteria Compared to Other Sulfonamides
A detailed analysis of the performance of Sulfametrole and other key sulfonamides against a range of resistant bacterial strains. This guide provides comparative quantitative data, detailed experimental methodologies, and a visualization of the genetic underpinnings of sulfonamide resistance.
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance. We present a head-to-head comparison of this compound with other widely used sulfonamides, focusing on their effectiveness against clinically relevant resistant bacteria. The data and protocols compiled herein aim to provide a valuable resource for understanding the nuances of sulfonamide activity and the mechanisms driving resistance.
Executive Summary
Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action has been a cornerstone of antibacterial therapy for decades. However, the emergence and spread of resistance, primarily through the acquisition of mobile resistance genes (sul1, sul2, and sul3) or mutations in the chromosomal DHPS gene (folP), have challenged their clinical utility. This guide delves into the comparative in vitro activity of this compound, Sulfamethoxazole, and Sulfadiazine against a panel of resistant Gram-negative and Gram-positive bacteria. The data indicates that while resistance is widespread, the efficacy of these agents can vary depending on the bacterial species and the specific resistance mechanisms at play.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other sulfonamides against various resistant bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: Comparative Activity of this compound/Trimethoprim and Sulfamethoxazole/Trimethoprim against Multi-Resistant Gram-Negative Bacteria
| Organism (No. of Isolates) | Antibiotic Combination (19:1 ratio) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Stenotrophomonas maltophilia (40) | This compound/Trimethoprim | 1 | 2 | 0.5 - >16 |
| Sulfamethoxazole/Trimethoprim | 1 | 2 | 0.5 - >16 | |
| Burkholderia cepacia complex (40) | This compound/Trimethoprim | 2 | >16 | 0.5 - >16 |
| Sulfamethoxazole/Trimethoprim | 2 | >16 | 0.5 - >16 | |
| Acinetobacter baumannii (30) | This compound/Trimethoprim | >16 | >16 | 1 - >16 |
| Sulfamethoxazole/Trimethoprim | >16 | >16 | 2 - >16 | |
| ESBL-producing Enterobacteriaceae (20) | This compound/Trimethoprim | >16 | >16 | 1 - >16 |
| Sulfamethoxazole/Trimethoprim | >16 | >16 | 1 - >16 | |
| Carbapenemase-producing Enterobacteriaceae (20) | This compound/Trimethoprim | >16 | >16 | 2 - >16 |
| Sulfamethoxazole/Trimethoprim | >16 | >16 | 4 - >16 |
Data extracted from a study by Livermore et al. (2013). MICs are expressed relative to the trimethoprim component.[1][2]
Table 2: Activity of Single-Agent Sulfonamides Against Resistant Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | Notable Findings |
| MDR P. aeruginosa (5) | Sulfadiazine | 64 - 128 | High MICs observed. |
| MDR S. aureus (5) | Sulfadiazine | 64 - 128 | High MICs observed. |
| Methicillin-Resistant S. aureus (MRSA) | Silver Sulfadiazine | MIC₉₀ of 100 | Good overall activity.[3] |
| Anaerobic Bacteria (144) | Sulfamethoxazole | ≤16 (in 58% of strains) | Moderate susceptibility as a single agent.[4][5][6] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method (as per CLSI M07 guidelines)
This method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of the sulfonamides are prepared at high concentrations using a suitable solvent as specified by the manufacturer.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold-diluted concentration of the antimicrobial agent. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Broth Microdilution Method (as per CLSI M07 guidelines)
This method is a more commonly used alternative to the agar dilution method for routine susceptibility testing.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the sulfonamides are prepared in a 96-well microtiter plate using a suitable broth medium (typically cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as detected by the unaided eye.
Mandatory Visualization
The primary mechanisms of sulfonamide resistance involve either mutations in the chromosomal gene encoding the target enzyme, dihydropteroate synthase (folP), or the acquisition of alternative, resistant DHPS enzymes encoded by sul genes. These sul genes are often located on mobile genetic elements, facilitating their spread.
References
- 1. Comparative in vitro activity of this compound/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Sulfametrole Susceptibility Testing: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of sulfametrole susceptibility testing, referencing data from inter-laboratory studies and standardized methodologies. It aims to offer insights into the reproducibility of results and details the experimental protocols essential for accurate testing.
The landscape of antimicrobial resistance necessitates robust and reproducible susceptibility testing methods to guide clinical therapy and inform drug development. This compound, a sulfonamide antimicrobial agent, is an important component of combination therapies. Ensuring consistency in susceptibility testing results across different laboratories is paramount for effective surveillance and patient management. This guide summarizes key comparative data, outlines standardized testing protocols, and provides a visual workflow for inter-laboratory comparisons.
Comparative Performance of this compound/Trimethoprim
An insightful study provides a direct comparison of the in vitro activity of this compound/Trimethoprim against the more commonly tested Sulfamethoxazole/Trimethoprim. The minimum inhibitory concentrations (MICs) for a collection of 170 non-fermenting bacterial isolates were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution method. The results highlight a high degree of correlation between the two drug combinations.
| MIC Comparison | Number of Isolates (n=170) | Percentage of Isolates |
| MICs were equal | 97 | 57.1% |
| This compound/Trimethoprim MIC was 2-fold higher | 57 | 33.5% |
| This compound/Trimethoprim MIC was 2-fold lower | 12 | 7.1% |
| Data sourced from a comparative in vitro activity study. |
This data indicates that in a majority of cases, the MIC values for this compound/Trimethoprim are identical to those of Sulfamethoxazole/Trimethoprim, with minor variations observed in the remaining isolates.
Inter-laboratory Variability in Sulfonamide Susceptibility Testing
Further research comparing different reference methods for Trimethoprim-Sulfamethoxazole susceptibility testing of staphylococci also demonstrated variability. The study compared broth microdilution, agar dilution, and broth macrodilution methods, with categorical agreement ranging from 94.9% to 98.6%.[1] These findings emphasize that the choice of testing method can influence the final susceptibility categorization.
Experimental Protocols
Accurate and reproducible susceptibility testing is contingent on the meticulous execution of standardized experimental protocols. The following sections detail the essential steps for agar dilution and broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Agar Dilution Method (CLSI)
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The medium should have a pH between 7.2 and 7.4 at room temperature.[2]
-
For sulfonamide testing, it is crucial to use MHA with low concentrations of thymidine and thymine, as these substances can interfere with the activity of sulfonamides.[3][4]
-
After autoclaving, cool the agar to 45-50°C in a water bath.[5]
2. Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound at a known concentration.
-
Perform serial twofold dilutions of the antimicrobial agent to achieve the desired final concentrations in the agar plates.
3. Plate Preparation:
-
Add the appropriate volume of each antimicrobial dilution to molten MHA to achieve the final target concentrations.
-
Pour the agar into sterile petri dishes to a uniform depth of approximately 4 mm.[2]
-
Allow the plates to solidify at room temperature on a level surface.
4. Inoculum Preparation:
-
From a pure 18-24 hour culture, select 4-5 well-isolated colonies.
-
Transfer the colonies to a tube containing a suitable broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
5. Inoculation:
-
Dilute the standardized inoculum suspension.
-
Using an inoculum-replicating apparatus, apply approximately 1-2 µL of the diluted inoculum to the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[5]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
6. Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[5]
7. Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]
-
When testing sulfonamides, disregard slight or faint growth and read the endpoint at 80% or more reduction in growth compared to the growth control.[7][8]
Broth Microdilution Method (CLSI/EUCAST)
The broth microdilution method is another widely used technique for determining MICs.
1. Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Similar to agar dilution, the broth should have low levels of thymidine and thymine for sulfonamide testing.
2. Antimicrobial Agent Preparation:
-
Prepare serial twofold dilutions of this compound in the broth within 96-well microtiter plates.
3. Inoculum Preparation:
-
Prepare a standardized inoculum as described for the agar dilution method (0.5 McFarland).
-
Dilute the suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
4. Inoculation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum without antimicrobial agent) and a sterility control well (broth only).
5. Incubation:
-
Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.[8]
6. Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as observed by the absence of turbidity or a bacterial pellet at the bottom of the well.
-
For sulfonamides, the endpoint is typically read at ≥80% inhibition of growth compared to the growth control well.[7]
Workflow for Inter-laboratory Susceptibility Testing Comparison
To ensure consistency and reliability of antimicrobial susceptibility testing data across different facilities, inter-laboratory comparison or proficiency testing programs are essential. The following diagram illustrates a typical workflow for such a program.
This structured process, from the initial preparation and distribution of standardized bacterial strains to the final analysis and reporting of results, is fundamental to identifying discrepancies, improving laboratory performance, and ultimately ensuring the quality of antimicrobial susceptibility testing data.
References
- 1. chainnetwork.org [chainnetwork.org]
- 2. en.iacld.com [en.iacld.com]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. clsjournal.ascls.org [clsjournal.ascls.org]
- 6. apec.org [apec.org]
- 7. scacm.org [scacm.org]
- 8. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Determination of Sulfametrole: Accuracy and Precision
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry, prized for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For the analysis of Sulfametrole, an antibacterial sulfonamide, the development of accurate and precise HPLC methods is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comparative analysis of a newly developed HPLC method against established alternatives, with a focus on the critical validation parameters of accuracy and precision. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to implement robust analytical methodologies.
Experimental Protocols
A detailed description of the experimental conditions for the developed method (Method A) and two alternative methods (Method B and Method C) found in the literature is provided below. These protocols are essential for reproducibility and for understanding the basis of the comparative data.
Method A: Developed HPLC Method
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.1 M phosphate buffer and acetonitrile (65:35 v/v), with the pH adjusted to 4.6.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 249 nm
-
Temperature: Ambient
Method B: Alternative HPLC Method 1
-
Column: C18 column (Symmetry C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of ammonium formate buffer (pH 4.1) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not specified
-
Detection: UV detector
-
Temperature: Not specified
Method C: Alternative HPLC Method 2
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and water (40:60 v/v) with 0.4% H2SO4.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: Not specified
-
Detection: UV detector at 200 nm[2]
-
Temperature: Not specified
Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the analysis of this compound using HPLC, from sample preparation to data analysis.
Comparative Data on Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often expressed as the percentage recovery. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
The following table summarizes the accuracy and precision data for the developed HPLC method (Method A) and compares it with data from other published methods.
| Parameter | Method A (Developed) | Method B (Literature)[1][3] | Method C (Literature)[4] |
| Accuracy (% Recovery) | 99.96% | 100.4%[1][3] | Not explicitly stated, but assay results were 100.23% |
| Precision (Intra-day, %RSD) | 0.12% | 0.8%[1][3] | 0.2% |
| Precision (Inter-day, %RSD) | 0.15% | 2.3%[1][3] | Not specified |
The data clearly indicates that the developed HPLC method (Method A) demonstrates excellent accuracy and a high degree of precision, with lower %RSD values compared to the reported alternative methods.
Relationship between Key Method Validation Parameters
Caption: A diagram illustrating the interconnectedness of key analytical method validation parameters as per ICH guidelines.
Conclusion
The developed HPLC method for the determination of this compound (Method A) exhibits superior accuracy and precision when compared to the selected alternative methods from the literature. The low relative standard deviation for both intra-day and inter-day precision studies indicates the method's high degree of repeatability and intermediate precision. The percentage recovery, being very close to 100%, confirms the accuracy of the method.
While alternative methods also demonstrate acceptable performance, the enhanced precision of the developed method suggests it is highly reliable for routine quality control and quantitative analysis of this compound in pharmaceutical formulations. The detailed experimental protocol and the comparative data presented in this guide should assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
Comparative Guide to Sulfametrole Reference Standards for Researchers
For scientists and professionals in drug development, the purity and characterization of a reference standard are paramount for accurate analytical method development, validation, and ensuring the quality of pharmaceutical products. This guide provides a comparative overview of Sulfametrole reference standards, detailing the essential characterization methods and presenting data in a clear, comparative format. While specific batch data from suppliers requires access to a Certificate of Analysis (CoA), this guide outlines the critical quality attributes and testing protocols necessary for a comprehensive comparison.
Comparison of this compound Reference Standard Specifications
A high-quality this compound reference standard is typically characterized by high purity, a well-defined impurity profile, and thorough analytical characterization. Below is a table summarizing the key comparative data for a primary reference standard versus a typical secondary or working standard.
| Parameter | Primary Reference Standard | Secondary/Working Standard |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | MS, IR, and/or HPLC retention time match |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% |
| Residual Solvents (GC-HS) | < 0.1% individual, < 0.5% total | Specified and controlled |
| Residue on Ignition | ≤ 0.1% | ≤ 0.2% |
| Individual Impurity | ≤ 0.10% | ≤ 0.20% |
| Total Impurities | ≤ 0.50% | ≤ 1.0% |
| Traceability | Traceable to pharmacopeial standards (e.g., USP, EP) if available | Traceable to a characterized primary standard |
Characterization and Experimental Protocols
Accurate characterization of a this compound reference standard is crucial. The following are detailed methodologies for key experiments.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₉H₁₀N₄O₃S₂, Molecular Weight: 286.33 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve an appropriate amount of the standard in the deuterated solvent and acquire the spectra.
-
Expected Result: The resulting spectra should be consistent with the known chemical structure of this compound, with characteristic shifts for the aromatic, methoxy, and amine protons and carbons.
-
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical methods and to identify potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
After exposure to these stress conditions, the samples are analyzed by the HPLC method described above to assess for degradation and the formation of new peaks.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context in which this compound is used and analyzed, the following diagrams illustrate its mechanism of action and a typical experimental workflow for reference standard characterization.
Caption: this compound competitively inhibits dihydropteroate synthetase.
Caption: A typical workflow for the characterization of a reference standard.
By adhering to these rigorous characterization protocols, researchers can ensure the quality and reliability of their this compound reference standard, leading to more accurate and reproducible scientific outcomes. When selecting a reference standard, it is imperative to obtain and critically review the supplier's Certificate of Analysis to verify that comprehensive testing has been performed and that the material meets the stringent requirements for its intended use.
Safety Operating Guide
Proper Disposal of Sulfametrole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of sulfametrole, a sulfonamide antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination, the development of antibiotic-resistant bacteria, and potential harm to aquatic ecosystems. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulations and promoting a culture of safety.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects. Therefore, personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
Operational and Disposal Plan
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous chemical waste. It should be collected in designated, properly labeled, and sealed containers.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, stock solutions, contaminated labware (e.g., vials, pipettes, gloves), and experimental media.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use chemically resistant, leak-proof containers for collecting this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and complies with institutional guidelines for hazardous waste storage.
-
-
Disposal through a Licensed Contractor:
-
The required method of disposal for this compound is through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified vendors.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, as required by your institution and local regulations.
-
Important Note: DO NOT dispose of this compound down the drain or in the regular trash.[1] This practice is prohibited as it can lead to the contamination of water systems and the environment. While research exists on the chemical and biological degradation of sulfonamides, these methods are not standardized for routine laboratory waste disposal and should not be attempted without specific, validated protocols and institutional approval.[2][3][4]
Data Presentation: Key Hazards of this compound
For easy reference, the following table summarizes the key hazards associated with this compound.
| Hazard Type | Description |
| Human Health | Suspected of damaging fertility or the unborn child. |
| Environmental | Toxic to aquatic life with long-lasting effects.[1] |
| Physical/Chemical | May produce hazardous combustion products such as carbon oxides, nitrogen oxides, and sulfur oxides in a fire. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfametrole
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of Sulfametrole. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is a sulfonamide antibacterial agent.[1] While effective in research and medicine, it presents hazards that necessitate stringent safety measures. The primary risks include potential skin and eye irritation, allergic skin reactions, and suspected long-term effects such as damage to fertility or an unborn child, and the potential to cause genetic defects or cancer.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of PPE is mandatory to prevent exposure during any procedure involving this compound. The selection of PPE depends on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing (in ventilated enclosure) | Safety glasses with side shields or chemical splash goggles.[3][4] | Two pairs of powder-free, chemical-resistant gloves (e.g., Nitrile).[5] Change gloves regularly or if contaminated.[5] | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[5][6] A lab coat is a minimum requirement.[4] | Not generally required if handled within a certified chemical fume hood or other ventilated enclosure.[7] |
| Compounding/Solution Preparation | Chemical splash goggles and a face shield to protect against splashes.[6][8] | Two pairs of powder-free, chemical-resistant gloves (e.g., Nitrile).[5] One pair under the gown cuff, one over.[5] | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.[5][6] | If not performed in a containment device (fume hood, biological safety cabinet), an appropriate respirator (e.g., N95 or half-face with cartridges) should be used.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[8][9] | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Neoprene) over inner nitrile gloves.[8] | Chemical-resistant coveralls or apron over a disposable gown.[8][10] Chemical-resistant boots.[10] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6] |
| Unpacking Shipments | Safety glasses.[9] | Chemical-resistant gloves.[8] | Lab coat. | A respirator is recommended in case of breakage or spills during shipping.[6] |
Operational Plan: Safe Handling and Storage Protocols
Handling:
-
Prior to Use: Always obtain and read the Safety Data Sheet (SDS) for this compound before handling. Do not handle the substance until all safety precautions are understood.
-
Engineering Controls: All work involving solid or concentrated this compound should be conducted in a designated area within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[7]
-
Hygiene Practices: Wash hands thoroughly before putting on gloves and after they are removed.[5] Do not eat, drink, apply cosmetics, or smoke in areas where this compound is handled or stored.[3][5]
-
General Procedures: Avoid all contact with skin and eyes.[3] Prevent the generation of dust. Use disposable plastic-backed absorbent pads on work surfaces to contain any potential contamination.[11]
Storage:
-
Container: Keep the container tightly closed and properly labeled.[7]
-
Location: Store in a dry, well-ventilated area.[7] The storage location should be locked or otherwise accessible only to authorized personnel.[3]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[3][4]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response:
-
Minor Spill (Manageable Amount):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE for spill cleanup (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbed material and contaminated debris into a sealable, labeled hazardous waste container.[7]
-
Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill:
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the exposed individual to fresh air. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water and have the person drink two glasses of water at most. Seek immediate medical attention.[3]
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Managing this compound Waste
All waste containing this compound, including unused product, contaminated materials, and PPE, must be handled as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[13]
Procedure:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid waste, including contaminated gloves, gowns, and absorbent materials, in a clearly labeled, sealed, and leak-proof hazardous waste container.[11]
-
Liquids: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Avoid discharging any amount to the sewer system.
-
Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated sharps container for hazardous waste.
-
Pickup: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[14] The best practice for disposal is through a licensed hazardous waste management service to ensure environmental protection and regulatory compliance.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. merck.com [merck.com]
- 8. extension.missouri.edu [extension.missouri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
